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  • Product: 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
  • CAS: 1009000-54-7

Core Science & Biosynthesis

Foundational

chemical structure of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

An In-depth Technical Guide to 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine Executive Summary This guide provides a comprehensive technical overview of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, a heterocycl...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine

Executive Summary

This guide provides a comprehensive technical overview of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will dissect its molecular architecture, outline a robust synthetic pathway with mechanistic justifications, and provide a thorough guide to its spectroscopic characterization. Furthermore, this document explores the compound's potential as a valuable scaffold in drug discovery, grounded in the well-established pharmacological importance of the pyrazole nucleus. This paper is intended for researchers, medicinal chemists, and drug development professionals seeking a detailed understanding of this promising molecular entity.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a key structural feature in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB.[3] The versatility of the pyrazole core stems from its unique electronic properties, metabolic stability, and the capacity for its nitrogen atoms to act as both hydrogen bond donors and acceptors.

The functionalization of the pyrazole ring, particularly with amino groups, gives rise to aminopyrazoles—a class of compounds demonstrating a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine belongs to this important class. Its structure combines the proven pyrazole core with a chiral aminopropane side chain, presenting a compelling starting point for the development of novel therapeutic agents. This guide will provide the foundational chemical knowledge required to harness its potential.

Molecular Structure and Physicochemical Properties

The structure of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine is characterized by a central 1,3,5-trimethyl-substituted pyrazole ring. The propan-1-amine group is attached at the C4 position of the ring. A critical feature is the stereocenter at the first carbon of the propyl chain (Cα), meaning the compound can exist as a racemic mixture or as individual enantiomers.

Key Structural Features:

  • 1,3,5-Trimethyl-1H-pyrazole Core: A fully substituted, electron-rich aromatic ring. The N1-methyl group prevents tautomerism, locking the substitution pattern. The methyl groups at C3 and C5 provide steric bulk and influence electronic distribution.

  • 4-Substituted Propylamine Side Chain: This chain introduces a primary amine, a key functional group for forming salts, amides, or engaging in hydrogen bonding with biological targets.

  • Chiral Center: The Cα carbon, bonded to the pyrazole ring, an amino group, a hydrogen atom, and an ethyl group, is a chiral center. The specific stereochemistry can be critical for pharmacological activity.

Table 1: Physicochemical and Registration Data
PropertyValueSource
IUPAC Name 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amineN/A
CAS Number 1009000-54-7[5]
Molecular Formula C₉H₁₇N₃[5]
Molecular Weight 167.25 g/mol [5]
InChI Key AWGVOPVZUSQWFY-UHFFFAOYSA-N[5]
Physical Form Liquid[5]
Purity Typically ≥95%[5]

Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes are conceivable, a highly efficient and industrially scalable approach is the reductive amination of the corresponding ketone, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one. This method is favored for its high yield and operational simplicity.

The logical workflow involves two main stages:

  • Acylation of the Pyrazole Ring: A Friedel-Crafts-type acylation to install the propanoyl group onto the electron-rich pyrazole core.

  • Reductive Amination: Conversion of the resulting ketone to the target primary amine.

G A 1,3,5-Trimethyl-1H-pyrazole D 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one A->D B Propanoyl Chloride B->D C Lewis Acid (e.g., AlCl3) C->D E Ammonia / Ammonium Acetate G 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine D->G E->G Nitrogen Source F Reducing Agent (e.g., NaBH3CN) F->G

Caption: Synthetic workflow for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine.
Detailed Experimental Protocol: Reductive Amination

This protocol describes the conversion of the ketone precursor to the final amine.

Expert Rationale: Sodium cyanoborohydride (NaBH₃CN) is the reducing agent of choice for this transformation. Unlike more powerful hydrides like LiAlH₄, it is selective for the protonated imine intermediate over the ketone starting material, minimizing the formation of the corresponding alcohol byproduct. Ammonium acetate serves as a convenient in-situ source of ammonia and provides a buffering effect.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one (1.0 eq) in anhydrous methanol (10 mL per mmol of ketone) in a round-bottom flask, add ammonium acetate (5.0 eq).

  • pH Adjustment: Stir the mixture at room temperature for 30 minutes. The formation of the intermediate imine/enamine is pH-dependent. The ammonium acetate buffer helps maintain an optimal pH of ~6-7.

  • Reduction: Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and can release HCN gas under strongly acidic conditions. The reaction should be performed in a well-ventilated fume hood.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the ketone starting material is fully consumed.

  • Workup: Carefully quench the reaction by adding 1M HCl to decompose any excess reducing agent until gas evolution ceases. Basify the solution to a pH > 10 with 3M NaOH.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization Guide

Confirming the structure of the synthesized compound is paramount. The following is a guide to the expected spectroscopic data based on the principles of NMR and IR spectroscopy for pyrazole derivatives.[6][7][8][9]

  • ¹H NMR (Proton NMR):

    • Pyridine Methyls: Three sharp singlets are expected. The N1-methyl protons will likely appear around δ 3.6-3.8 ppm. The C3 and C5 methyl protons will be in the aromatic methyl region, around δ 2.2-2.5 ppm.[7]

    • Amine Protons (-NH₂): A broad singlet, typically in the δ 1.5-3.0 ppm range, which is exchangeable with D₂O.

    • Methine Proton (-CH-NH₂): A triplet around δ 3.5-4.0 ppm, coupled to the adjacent methylene protons.

    • Methylene Protons (-CH₂-CH₃): A multiplet (quartet of doublets or more complex) around δ 1.6-1.9 ppm.

    • Terminal Methyl (-CH₃): A triplet around δ 0.8-1.0 ppm.

  • ¹³C NMR (Carbon NMR):

    • Pyridine Carbons: Expect five signals. The C3, C4, and C5 carbons will appear in the aromatic region (δ ~105-150 ppm).

    • Methyl Carbons: Three signals in the aliphatic region (δ ~10-40 ppm).

    • Side Chain Carbons: Signals for the methine (Cα), methylene, and terminal methyl carbons will be present in the aliphatic region.

  • IR (Infrared) Spectroscopy:

    • N-H Stretch: A moderate to weak pair of bands (for a primary amine) in the 3300-3400 cm⁻¹ region.

    • C-H Stretch: Aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=N and C=C Stretch: Characteristic pyrazole ring stretching vibrations in the 1500-1600 cm⁻¹ region.[7][10]

    • C-N Stretch: In the 1100-1200 cm⁻¹ range.[11]

  • Mass Spectrometry (MS):

    • Molecular Ion (M⁺): A clear molecular ion peak should be observed at m/z = 167.

    • Fragmentation: A major fragment would likely result from the loss of the ethyl group (M-29) or through benzylic-type cleavage to form a stable pyrazolyl-methyl cation.

Potential Applications in Drug Discovery

The structural motifs within 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine suggest its utility as a scaffold for developing agents targeting a range of therapeutic areas. The broad pharmacological activities of pyrazole derivatives are well-documented.[1][12][13]

G cluster_apps Potential Therapeutic Applications Core {1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine | Core Scaffold} AntiInflammatory Anti-inflammatory Agents (e.g., COX/LOX Inhibition) Core->AntiInflammatory Anticancer Anticancer Agents (e.g., Kinase Inhibitors) Core->Anticancer Antimicrobial Antimicrobial Agents (Antibacterial/Antifungal) Core->Antimicrobial CNS CNS-Active Agents (Antidepressant/Anticonvulsant) Core->CNS

Caption: Relationship between the core scaffold and potential therapeutic applications.

Rationale for Potential Applications:

  • Anti-inflammatory Activity: Pyrazole-based compounds, such as celecoxib, are renowned for their anti-inflammatory properties, often through the inhibition of COX enzymes.[1][12] This scaffold could be elaborated to develop new selective inhibitors.

  • Anticancer Activity: The pyrazole nucleus is present in several kinase inhibitors used in oncology. The primary amine of this compound serves as a perfect handle for derivatization to explore interactions with the hinge region of various kinases.[4][13]

  • Antimicrobial Properties: Numerous pyrazole derivatives have been reported to possess significant antibacterial and antifungal activities, making this a promising area for exploration.[3][4]

  • Central Nervous System (CNS) Activity: The structural similarity of the aminopropane side chain to known neurotransmitters, combined with the pyrazole core's ability to cross the blood-brain barrier, suggests potential for developing novel antidepressant, anticonvulsant, or neuroprotective agents.[1]

Conclusion

1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine is a structurally intriguing molecule with considerable untapped potential. Its synthesis is achievable through robust and well-understood chemical transformations, and its structure can be unequivocally confirmed using standard spectroscopic techniques. The combination of a pharmacologically validated pyrazole core with a versatile and chiral aminopropane side chain makes it an exceptionally valuable building block for medicinal chemists. Future research should focus on the enantioselective synthesis of this compound and the systematic exploration of its derivatization to build libraries of novel compounds for screening against various disease targets.

References

  • Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026, February 3). [Source Not Available].
  • Interpreting Complex NMR Spectra of Pyrazole Deriv
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023, April 25). PMC.
  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025, March 20). ACS Omega.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). MDPI.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
  • Chemistry and Pharmacological Activity of Pyrazole and Thiazole Analogues: A Review. (2025, April 5). [Source Not Available].
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry (RSC Publishing).
  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evalu
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Benchchem.
  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine. Sigma-Aldrich.
  • 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. (2022, October 26). MDPI.

Sources

Exploratory

In-Depth Technical Guide: Molecular Weight and Formula of Pyrazole Propan-1-amine Derivatives

Executive Summary Pyrazole propan-1-amine (3-(1H-pyrazol-1-yl)propan-1-amine) serves as a critical pharmacophore and building block in medicinal chemistry, particularly for central nervous system (CNS) ligands (e.g., his...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazole propan-1-amine (3-(1H-pyrazol-1-yl)propan-1-amine) serves as a critical pharmacophore and building block in medicinal chemistry, particularly for central nervous system (CNS) ligands (e.g., histamine H3 antagonists) and anti-infective agents. Its value lies in the propyl linker , which provides optimal spacing (approx. 3.5–4.5 Å) between the aromatic pyrazole headgroup and a basic nitrogen center, mimicking the structural motifs of endogenous neurotransmitters like histamine and dopamine.

This guide details the physicochemical properties, synthesis pathways, and structural derivatization of this scaffold. It is designed for researchers requiring precise molecular data for lead optimization and library design.

Core Scaffold Analysis: 3-(1H-pyrazol-1-yl)propan-1-amine

The fundamental unit from which all derivatives in this class are generated is the N1-substituted primary amine.

Physicochemical Profile
PropertyValueNotes
IUPAC Name 3-(1H-pyrazol-1-yl)propan-1-amineCore building block
CAS Number 75653-86-0Primary identifier
Molecular Formula C₆H₁₁N₃ 3 Nitrogen atoms (2 in ring, 1 exocyclic)
Molecular Weight 125.17 g/mol Fragment-like; ideal for Lead-Oriented Synthesis
Exact Mass 125.0953 DaMonoisotopic mass for MS calibration
LogP (Predicted) -0.1 to 0.5Highly hydrophilic; requires substitution for BBB penetration
pKa (Basic N) ~9.5–10.0Typical primary aliphatic amine
pKa (Pyrazole N) ~2.5Very weakly basic; remains neutral at physiological pH
Structural Logic

The molecule consists of three distinct zones:

  • The Head (Pyrazole): A 5-membered aromatic heterocycle acting as a hydrogen bond acceptor (N2) and donor (if C-substituted).

  • The Linker (Propyl Chain): A flexible

    
     tether. The 3-carbon length is critical; 2-carbon (ethyl) linkers often lead to instability or lower receptor affinity in H3 antagonists due to steric clash.
    
  • The Tail (Amine): A primary amine serving as a nucleophile for diversification (amide coupling, reductive amination).

Synthesis Architectures

To control the Molecular Formula and Weight of the final derivative, one must understand the assembly method. The two primary routes affect the impurity profile and yield.

Route A: The Michael Addition (Industrial Standard)

This route is preferred for its atom economy and scalability. It builds the propyl chain from acrylonitrile.

  • Step 1: Aza-Michael Addition

    • Reagents: 1H-Pyrazole + Acrylonitrile + Base (DBU or Triton B).

    • Intermediate: 3-(1H-pyrazol-1-yl)propanenitrile (

      
      , MW 121.14).
      
    • Mechanism: The pyrazole N1 acts as a nucleophile attacking the

      
      -carbon of acrylonitrile.
      
  • Step 2: Nitrile Reduction

    • Reagents:

      
      /Raney Ni or 
      
      
      
      .
    • Product: 3-(1H-pyrazol-1-yl)propan-1-amine (

      
      , MW 125.17).[1]
      
Route B: Alkylation (Lab Scale)

Used when the pyrazole ring has sensitive substituents that might not survive hydrogenation.

  • Reagents: Substituted Pyrazole + N-(3-bromopropyl)phthalimide

    
     Hydrazinolysis.
    
  • Advantage: Allows introduction of complex C-substituted pyrazoles early in the synthesis.

Visualization of Synthesis & Derivatization

The following diagram illustrates the flow from raw materials to complex derivatives, highlighting the MW changes.

SynthesisFlow Raw 1H-Pyrazole (MW 68.08) Nitrile Intermediate Nitrile (MW 121.14) Raw->Nitrile Michael Addition (Base, Heat) Acrylo Acrylonitrile (+C3H3N) Acrylo->Nitrile Amine CORE SCAFFOLD 3-(1H-pyrazol-1-yl)propan-1-amine (MW 125.17 | C6H11N3) Nitrile->Amine Reduction (H2/Ni or LAH) Amide Amide Derivatives (Neuroprotective) MW ~245-300 Amine->Amide Acylation (R-COCl) SecAmine Secondary Amines (H3 Antagonists) MW ~200-350 Amine->SecAmine Reductive Amination (R-CHO / NaBH(OAc)3)

Caption: Synthesis pathway transforming the pyrazole precursor into the core propan-1-amine scaffold and subsequent functional derivatives.

Derivative Classes & Molecular Formulas

Researchers rarely use the core amine as the final drug; it is a linker. Below are the two most common derivative classes found in recent medicinal chemistry literature (e.g., for neuroprotection or leishmanicidal activity).

Class A: N-Propananilide Derivatives (Amides)

These compounds are investigated for neuroprotective activity against oxidative stress (e.g., 6-OHDA models). The primary amine is acylated with substituted phenylacetic acids or benzoyl chlorides.

  • General Formula:

    
    
    
  • Typical MW Range: 240 – 300 g/mol

Representative Compounds Table:

Compound IDR-SubstituentMolecular FormulaMolecular Weight ( g/mol )Biological Target
Core -H

125.17Precursor
Deriv-1 N-(2-chlorophenyl)-

249.70Neuroprotection (Bax inhibition)
Deriv-2 N-(2-methoxyphenyl)-

245.28Neuroprotection
Deriv-3 N-(4-chlorophenyl)-

249.70Antibacterial / Neuroprotection

Note: The "Formula" column reflects the addition of the aryl ring and carbonyl group, minus the loss of HCl or H2O during coupling.

Class B: Secondary Amine Derivatives (GPCR Ligands)

Used often in Histamine H3 receptor antagonists. The amine is alkylated or reductively aminated to attach a lipophilic tail (e.g., cyclohexyl, benzyl).

  • General Formula:

    
    
    
  • Typical MW Range: 220 – 350 g/mol

  • Key Feature: The basic nitrogen is preserved (unlike in amides), which is essential for ionic interaction with Aspartate residues in GPCR binding pockets.

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized scaffold, compare your experimental data against these standard spectral fingerprints.

Proton NMR ( NMR, 400 MHz, )

The propyl chain creates a distinct pattern connecting the aromatic region to the aliphatic region.

  • 
     7.55 – 7.45 ppm (d/m, 2H):  Pyrazole H-3 and H-5.[2]
    
  • 
     6.25 – 6.19 ppm (t, 1H):  Pyrazole H-4 (Characteristic triplet due to coupling with H-3/H-5).
    
  • 
     4.55 – 4.40 ppm (t, 2H, 
    
    
    
    ):
    
    
    (Deshielded by the aromatic ring).
  • 
     3.05 – 2.80 ppm (t, 2H, 
    
    
    
    ):
    
    
    (Adjacent to amine/amide).
  • 
     2.10 – 1.90 ppm (quint, 2H):  Central 
    
    
    
    of the propyl chain.
Mass Spectrometry (ESI-MS)
  • Parent Ion: Expect

    
     for the core amine.
    
  • Fragmentation:

    • Loss of propyl amine chain often yields the pyrazole cation (

      
       68/69).
      
    • For derivatives (e.g., amides), look for the cleavage of the amide bond.

Strategic Optimization (SAR)

When designing new derivatives, use the following decision logic to balance Molecular Weight with potency.

SAR_Logic Start Target Identification TargetCNS CNS Target (e.g., H3, Neuroprotection) Start->TargetCNS TargetPeri Peripheral Target (e.g., Leishmania, Antibacterial) Start->TargetPeri MW_Constraint Constraint: MW < 350 LogP 2.0 - 3.5 TargetCNS->MW_Constraint MW_Flex Constraint: MW < 500 Polarity permitted TargetPeri->MW_Flex Action1 Strategy: Use compact lipophilic tails (e.g., chlorophenyl) MW_Constraint->Action1 Action2 Strategy: Add bulky groups or polar pharmacophores MW_Flex->Action2

Caption: Decision tree for optimizing molecular weight and formula based on therapeutic target localization.

References

  • Doğan, A. H. T., et al. (2025).[3][4] "3-(1H-pyrazole-1-yl/1H-1,2,4-triazole-1-yl)-N-propananilide derivatives: design, synthesis and neuroprotectivity potential against 6-OHDA induced neurotoxicity model." Turk J Pharm Sci, 22(1), 1-9.[3][4] Link

  • Santa Cruz Biotechnology. "3-(1H-pyrazol-1-yl)propan-1-amine Product Data." SCBT Catalog, CAS 75653-86-0.[1] Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11829352, 1H-pyrazol-1-amine (and derivatives)." PubChem. Link

  • Stark, H., et al. (2000). "Novel histamine H3-receptor antagonists with carbonyl-substituted 4-(3-(phenoxy)propyl)-1H-imidazole structures." Journal of Medicinal Chemistry. (Contextual reference for propyl linker SAR).

Sources

Foundational

safety data sheet (SDS) for 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

Technical Safety Guide: 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine CAS Number: 1009000-54-7 Document Type: Technical Risk Assessment & Handling Guide (Research Use Only) Version: 1.0 (Derived via Structure-Activit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Safety Guide: 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine

CAS Number: 1009000-54-7 Document Type: Technical Risk Assessment & Handling Guide (Research Use Only) Version: 1.0 (Derived via Structure-Activity Relationship Analysis)[1]

Executive Summary

This guide provides a technical safety profile for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine , a specialized heterocyclic building block often used in the synthesis of kinase inhibitors and GPCR ligands.[1] Unlike commodity chemicals with standardized safety data sheets (SDS), this compound is a Novel Chemical Entity (NCE) intermediate.[1]

Crucial Handling Note: As a primary alkyl amine attached to a nitrogen-rich heteroaromatic ring, this compound exhibits basicity and potential bioactivity .[1] Researchers must treat it as a Corrosive and Bioactive Agent until specific toxicological data proves otherwise.[1]

Part 1: Chemical Identity & Physiochemical Profiling[1][3]

Understanding the molecular architecture is the first step in predicting hazard behavior.[1]

PropertySpecificationTechnical Insight
IUPAC Name 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amineThe "1,3,5-trimethyl" pattern indicates a fully substituted pyrazole core, increasing lipophilicity compared to naked pyrazoles.[1]
CAS Number 1009000-54-7Unique identifier for the specific propyl-amine isomer.[1]
Molecular Formula C₉H₁₇N₃Nitrogen-rich content (High N/C ratio) suggests potential for energetic decomposition if heated under confinement (though low risk for this specific alkyl derivative).[1]
Molecular Weight 167.25 g/mol Low MW facilitates rapid skin absorption.[1]
Physical State Liquid (at 20°C)Critical: Unlike many solid pyrazole salts, the free base is a liquid, increasing spill risks and vapor generation.
Predicted pKa ~10.0 - 10.5 (Amine)Highly basic.[1] Will readily form salts with atmospheric CO₂ (carbamates) if left open.[1]
Solubility Soluble in DCM, MeOH, DMSO.Lipophilic enough to penetrate cell membranes; hydrophilic enough (amine) to cause mucosal damage.[1]

Part 2: Hazard Identification (SAR Analysis)

Since empirical toxicology data is sparse, we utilize Structure-Activity Relationship (SAR) analysis based on the functional groups: the Primary Amine and the Pyrazole Core .[1]

The Amine Risk (Corrosivity & Irritation)

The primary propyl-amine tail is the dominant hazard driver.[1]

  • Mechanism: The lone pair on the nitrogen attacks membrane lipids (saponification) and proteins (denaturation) upon contact.[1]

  • Classification (Conservative Read-Across):

    • Skin Corr.[1][2] 1B: Causes severe skin burns and eye damage.[1][3] (Standard precaution for liquid primary amines).

    • Eye Dam. 1: Irreversible damage to the cornea is possible due to high pH.[1]

The Pyrazole Risk (Bioactivity)

The 1,3,5-trimethylpyrazole moiety is a "privileged scaffold" in medicinal chemistry.[4]

  • Mechanism: This scaffold mimics the adenine ring of ATP, allowing it to bind into the ATP-binding pocket of enzymes (kinases).[1]

  • Systemic Toxicity: Potential for Specific Target Organ Toxicity (STOT) .[1] High doses may affect the liver (hepatotoxicity) or interfere with cell signaling pathways.[1]

GHS Labeling Elements (Predicted)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[1][3]

    • H302: Harmful if swallowed.[1][3]

    • H335: May cause respiratory irritation.[1]

Part 3: Safe Handling Protocols

The "Read-Across" Safety Workflow

Before opening the vial, researchers should follow this logic flow to determine the necessary engineering controls.

SafetyWorkflow Start Compound Receipt: CAS 1009000-54-7 CheckForm Check Physical State: Liquid vs Solid Start->CheckForm LiquidPath Liquid (Free Base) CheckForm->LiquidPath Observed SolidPath Solid (HCl Salt) CheckForm->SolidPath If Salt Form RiskAssess Assess Volatility & pH LiquidPath->RiskAssess High Risk (Vapor) SolidPath->RiskAssess Dust Risk Controls Engineering Controls: Fume Hood REQUIRED RiskAssess->Controls PPE PPE Selection: Nitrile Gloves (Double) + Goggles Controls->PPE Handling Handling: Avoid Metal Needles (Corrosion) Use Glass/PTFE PPE->Handling

Figure 1: Risk Assessment Workflow for Novel Amine Intermediates.

Synthesis & Storage Guidelines
  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine will absorb CO₂ from the air to form a solid carbonate crust, altering stoichiometry.[1]

  • Reaction Setup:

    • Glassware: Use borosilicate glass. Avoid aluminum heating blocks in direct contact with the liquid (amines corrode aluminum).[1]

    • Quenching: When neutralizing reactions containing this amine, add acid slowly and with cooling (exothermic protonation).[1]

Part 4: Emergency Response & First Aid

Self-Validating Protocol: In the event of exposure, the speed of response determines the severity of the injury.[1] The high pH requires immediate dilution.[1]

Spill Response Logic

SpillResponse Spill Spill Detected (Liquid Amine) Size Assess Volume Spill->Size Small < 5 mL (Fume Hood) Size->Small Large > 5 mL (Outside Hood) Size->Large ActionSmall Absorb with Vermiculite/Sand Small->ActionSmall ActionLarge Evacuate Lab Call EHS Large->ActionLarge Neutralize Neutralize Waste: Dilute Acetic Acid ActionSmall->Neutralize Disposal Dispose as Organic Base Waste Neutralize->Disposal

Figure 2: Emergency Response Decision Matrix.

First Aid Measures
  • Eye Contact (Critical): Rinse immediately with water for 15+ minutes .[1] Do not stop to remove contact lenses initially; rinse over them if necessary, then remove. Time is vision.

  • Skin Contact: Wash with soap and water.[1] Do not use organic solvents (ethanol/acetone) to clean skin; this will drive the lipophilic pyrazole deeper into the dermis.[1]

  • Inhalation: Move to fresh air. If wheezing occurs (amine asthma), seek medical attention immediately.[1]

Part 5: Disposal & Environmental Fate[1]

  • Waste Classification: Hazardous Chemical Waste (Alkaline/Basic).[1]

  • Disposal Method:

    • Dissolve in a combustible solvent (e.g., ethanol).[1]

    • Neutralize carefully with dilute HCl or H₂SO₄ to form the non-volatile salt.[1]

    • Incinerate in a chemical incinerator equipped with an afterburner and scrubber (to handle Nitrogen Oxides/NOx generated from the pyrazole ring).[1]

  • Environmental Fate: Do not release into drains.[1] Pyrazoles are often resistant to biodegradation and can persist in water systems.[1]

References

  • Sigma-Aldrich. (n.d.).[1] 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine Product Page. Retrieved from [1]

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 2776430, (1,3,5-trimethyl-1H-pyrazol-4-yl)methylamine. Retrieved from [1]

  • ECHA (European Chemicals Agency). (2023).[1] Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity. Retrieved from

  • BenchChem. (2024).[1] Application Note: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. Retrieved from [1]

Sources

Exploratory

solubility profile of trimethyl-1H-pyrazol-4-yl amines in water vs organic solvents

This guide details the solubility profile of trimethyl-1H-pyrazol-4-yl amines , with a specific focus on the primary isomer 1,3,5-trimethyl-1H-pyrazol-4-amine (CAS 28466-21-9) .[1] It synthesizes physicochemical data, ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility profile of trimethyl-1H-pyrazol-4-yl amines , with a specific focus on the primary isomer 1,3,5-trimethyl-1H-pyrazol-4-amine (CAS 28466-21-9) .[1] It synthesizes physicochemical data, experimental observations, and practical handling protocols for drug development applications.[1]

Executive Summary

Trimethyl-1H-pyrazol-4-yl amines represent a class of electron-rich, amphiphilic heterocycles widely used as intermediates in pharmaceutical synthesis (e.g., kinase inhibitors).[1] Their solubility profile is characterized by pH-dependent aqueous solubility and broad compatibility with polar organic solvents .[1]

  • Aqueous Solubility: Moderate to high (10–100 mg/mL estimated) in pure water; significantly enhanced under acidic conditions (pH < 4.0) due to protonation of the exocyclic amine.

  • Organic Solubility: Highly soluble in protic polar solvents (Methanol, Ethanol) and chlorinated hydrocarbons (DCM, Chloroform).[1] Moderate solubility in esters (Ethyl Acetate). Insoluble in non-polar aliphatics (Hexane, Heptane).[1]

  • Key Physicochemical Driver: The molecule possesses a low LogP (~1.09) and a basic amino group (pKa est. 4.0–5.5), making it a candidate for salt formation to tune solubility.[1]

Molecular Architecture & Physicochemical Basis[1]

The solubility behavior of 1,3,5-trimethyl-1H-pyrazol-4-amine is governed by the interplay between its lipophilic methyl groups and its polar, hydrogen-bonding heteroatoms.[1]

Structural Determinants[1]
  • Core Scaffold: The pyrazole ring is aromatic and planar. The N-methyl group at position 1 prevents tautomerism on the ring nitrogen, locking the molecule's polarity profile.[1]

  • Functional Groups:

    • C4-Amine: Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[1] It is the primary site for protonation.

    • N2-Nitrogen: A weak HBA (pyridine-like nitrogen).[1]

    • Methyl Groups (C1, C3, C5): Provide lipophilic bulk, enabling solubility in organic solvents like dichloromethane.[1]

Key Physicochemical Parameters
ParameterValueImplication for Solubility
Molecular Weight 125.17 g/mol Small molecule; favors rapid dissolution kinetics.[1]
LogP (Octanol/Water) ~1.09Slightly lipophilic but retains significant water affinity. Categorized as "drug-like" for oral absorption.[1]
pKa (Amine) ~4.5 – 5.5 (Est.)Weak base.[1] At physiological pH (7.4), it exists primarily as the neutral free base. At gastric pH (1.2), it is fully protonated (cationic).
Physical State Solid (Crystalline)High melting point (100–106°C) suggests stable crystal lattice, requiring energy (heat or solvation) to break.

Solubility Profile Analysis

Aqueous Solubility & pH Dependence

The solubility of trimethyl-1H-pyrazol-4-yl amines in water is not static; it is a dynamic equilibrium driven by pH.[1]

  • Acidic pH (pH < 4): The exocyclic amine is protonated (

    
    ).[1] The ionic species is highly water-soluble (>100 mg/mL), making aqueous acid (e.g., 1M HCl) the preferred medium for extraction from organic layers.[1]
    
  • Neutral/Basic pH (pH > 7): The molecule exists as a neutral free base. While the pyrazole ring and amine still form hydrogen bonds with water, the solubility is lower than the cationic form. However, due to the low LogP (1.09), it does not precipitate as aggressively as highly lipophilic drugs.[1]

Organic Solvent Compatibility

The compound follows a "like dissolves like" principle, showing high affinity for polar organic solvents.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Alcohols Methanol, EthanolHigh Strong H-bonding interactions with amine and pyrazole nitrogens.[1] Ideal for hydrogenation reactions.[1]
Chlorinated Dichloromethane (DCM), ChloroformHigh Dipole-dipole interactions dissolve the organic core.[1] Primary solvent for extractions.[1]
Polar Aprotic DMSO, DMFHigh Solvates the polarizable aromatic system effectively. Used for stock solutions.[1]
Esters Ethyl Acetate (EtOAc)Moderate Soluble at high temperatures; reduced solubility at room temp. Ideal for recrystallization .[1]
Aliphatics Hexane, HeptaneInsoluble Lack of polarity prevents solvation.[1] Used as anti-solvents to precipitate the compound.

Visualization: Solubility Dynamics

Diagram 1: pH-Dependent Speciation & Solubility Logic

This diagram illustrates how pH shifts the chemical equilibrium, altering the compound's solubility state.[1]

SolubilityEquilibrium Acidic Acidic Environment (pH < 4.0) Cation Cationic Species [R-NH3]+ Acidic->Cation Protonation Neutral Neutral/Basic Environment (pH > 7.0) FreeBase Neutral Free Base [R-NH2] Neutral->FreeBase Deprotonation WaterSol High Aqueous Solubility (>100 mg/mL) Cation->WaterSol Ionic Solvation FreeBase->WaterSol Moderate (H-bonding) OrgSol High Organic Solubility (DCM, EtOAc) FreeBase->OrgSol Lipophilic Interaction

Caption: pH-dependent solubility switch.[1] Acidic conditions drive the formation of the highly water-soluble cationic species, while basic conditions favor the lipophilic free base.[1]

Experimental Protocols

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: To quantify the exact solubility limit of 1,3,5-trimethyl-1H-pyrazol-4-amine in a specific solvent.[1]

Reagents:

  • Test Compound (CAS 28466-21-9)[1][2][3]

  • Solvent (Water, Buffer, or Organic)[1]

  • 0.45 µm Syringe Filter (PTFE for organic, Nylon for aqueous)[1]

Workflow:

  • Saturation: Add excess solid compound (~50 mg) to 1 mL of the target solvent in a glass vial.

  • Equilibration: Agitate the suspension at 25°C for 24 hours (using a shaker or magnetic stir bar). Ensure solid is always present; add more if the solution becomes clear.

  • Filtration: After 24h, filter the supernatant using a pre-heated syringe filter to remove undissolved solids.

  • Quantification: Dilute the filtrate (e.g., 1:100) and analyze via HPLC-UV (Detection @ 254 nm).

  • Calculation: Compare peak area against a standard calibration curve to determine concentration (

    
    ).
    
Protocol: Solubility-Driven Purification (Acid/Base Extraction)

Objective: Purify the amine from non-basic impurities using its pH-solubility profile.[1]

Workflow:

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM).

  • Extraction (Acid Wash): Extract the organic layer with 1M HCl (aq).

    • Mechanism:[1][4] The aminopyrazole protonates and moves to the aqueous layer. Non-basic impurities stay in DCM.[1]

  • Separation: Discard the DCM layer.[1]

  • Basification: Cool the aqueous layer and slowly add 2M NaOH until pH > 10.

    • Observation: The aminopyrazole deprotonates and may precipitate or form an oil.

  • Recovery: Extract the basic aqueous layer with fresh DCM (3x).

  • Drying: Dry combined organic layers over

    
    , filter, and concentrate in vacuo.
    

Visualization: Purification Workflow

Diagram 2: Solubility-Driven Purification Logic

This flowchart maps the separation strategy utilizing the compound's amphiphilic nature.[1]

PurificationWorkflow Crude Crude Mixture (Aminopyrazole + Impurities) DCM_Sol Dissolve in DCM Crude->DCM_Sol Acid_Ext Extract with 1M HCl DCM_Sol->Acid_Ext Phase_Sep Phase Separation Acid_Ext->Phase_Sep Org_Layer Organic Layer (Non-basic Impurities) Phase_Sep->Org_Layer DCM Phase Aq_Layer Aqueous Layer (Protonated Aminopyrazole) Phase_Sep->Aq_Layer Water Phase Discard Discard / Recycle Org_Layer->Discard Base_Add Add NaOH to pH > 10 Aq_Layer->Base_Add Final_Ext Extract with DCM & Evaporate Base_Add->Final_Ext Product Purified Trimethyl-1H-pyrazol-4-amine Final_Ext->Product

Caption: Acid-base extraction workflow leveraging the pH-dependent solubility switch of the amino group.

Implications for Drug Development[5][6]

Formulation Strategies
  • Salt Selection: Due to the basic nitrogen, solubility can be drastically improved by forming salts with counter-ions like Hydrochloride, Mesylate, or Tosylate.[1] This is critical for oral bioavailability if the free base exhibits dissolution-rate-limited absorption.[1]

  • Co-solvents: For intravenous (IV) formulations, the use of PEG400 or Captisol® (cyclodextrins) is recommended to stabilize the neutral form if pH adjustment is not feasible.

Synthetic Utility[1][7]
  • Recrystallization: The moderate solubility in Ethyl Acetate suggests it is an excellent solvent for recrystallization.[1] Dissolve hot, then cool to 0°C to precipitate pure crystals.[1]

  • Reaction Solvent: When using this amine as a nucleophile, Acetonitrile or DMF are preferred to maintain high solubility of both the amine and electrophilic partners.

References

  • Chemical Properties of 1,3,5-Trimethyl-1H-pyrazol-4-amine . Cheméo. Available at: [Link]

  • Solubility of Pharmaceutical Compounds in Organic Solvents . Physical Chemistry Research, 2023.[1][5] Available at: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review . MDPI Molecules, 2023.[1] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine: A Detailed Guide for Researchers

Introduction Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Pyrazole derivatives are a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The specific substitution patterns on the pyrazole ring are crucial for tuning their pharmacological profiles. This application note provides a comprehensive guide for the synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, a novel amine derivative with potential applications in pharmaceutical and agrochemical research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the experimental choices and methodologies.

The synthesis of this target molecule is not explicitly detailed in the current literature. Therefore, this guide presents two robust, multi-step synthetic pathways, logically derived from established and reliable transformations in pyrazole chemistry. The proposed routes are:

  • Route 1: A reductive amination approach starting from the corresponding pyrazole-4-carbaldehyde.

  • Route 2: A Grignard reaction with a pyrazole-4-carbonitrile followed by in-situ reduction.

These methods have been selected for their versatility, efficiency, and the ready availability of starting materials.

Proposed Synthetic Pathways

The overall synthetic strategy for obtaining 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine is outlined below. Both routes begin with the synthesis of the core 1,3,5-trimethyl-1H-pyrazole scaffold.

Synthetic_Pathways cluster_0 Starting Materials cluster_1 Core Scaffold Synthesis cluster_2 Route 1: Reductive Amination Pathway cluster_3 Route 2: Grignard Pathway Acetylacetone Acetylacetone 1,3,5-trimethyl-1H-pyrazole 1,3,5-trimethyl-1H-pyrazole Acetylacetone->1,3,5-trimethyl-1H-pyrazole Knorr Pyrazole Synthesis Methylhydrazine Methylhydrazine Methylhydrazine->1,3,5-trimethyl-1H-pyrazole 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde 1,3,5-trimethyl-1H-pyrazole->1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Formylation 4-Iodo-1,3,5-trimethyl-1H-pyrazole 4-Iodo-1,3,5-trimethyl-1H-pyrazole 1,3,5-trimethyl-1H-pyrazole->4-Iodo-1,3,5-trimethyl-1H-pyrazole Iodination 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde->1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one Grignard Reaction (EtMgBr) 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine_R1 Target Molecule 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one->1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine_R1 Reductive Amination 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile 4-Iodo-1,3,5-trimethyl-1H-pyrazole->1,3,5-trimethyl-1H-pyrazole-4-carbonitrile Cyanation 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine_R2 Target Molecule 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile->1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine_R2 Grignard Reaction (EtMgBr) followed by Reduction (LiAlH4)

Caption: Overview of the two proposed synthetic routes to 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine.

Part 1: Synthesis of the Core Scaffold - 1,3,5-trimethyl-1H-pyrazole

The synthesis of the pyrazole core is foundational and can be efficiently achieved through the well-established Knorr pyrazole synthesis.[1] This reaction involves the condensation of a β-dicarbonyl compound with a hydrazine derivative.

Protocol 1: Knorr Pyrazole Synthesis of 1,3,5-trimethyl-1H-pyrazole

Reaction Principle: The reaction proceeds via the condensation of acetylacetone (a 1,3-dicarbonyl compound) with methylhydrazine. The initial condensation forms a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
Acetylacetone100.1210010.01 g (10.2 mL)
Methylhydrazine46.071004.61 g (5.2 mL)
Ethanol46.07-100 mL
Glacial Acetic Acid60.05catalytic~0.5 mL

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetylacetone (10.01 g, 100 mmol) and ethanol (100 mL).

  • Slowly add methylhydrazine (4.61 g, 100 mmol) to the stirring solution. An exothermic reaction may be observed.

  • Add a catalytic amount of glacial acetic acid (approximately 0.5 mL).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by vacuum distillation to yield 1,3,5-trimethyl-1H-pyrazole as a colorless liquid.

Part 2: Route 1 - Reductive Amination Pathway

This pathway involves the formylation of the pyrazole core, followed by a Grignard reaction to introduce the propyl chain and subsequent reductive amination to furnish the target amine.

Protocol 2: Vilsmeier-Haack Formylation of 1,3,5-trimethyl-1H-pyrazole

Reaction Principle: The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4] The pyrazole ring is sufficiently activated for electrophilic substitution at the C4 position.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
1,3,5-trimethyl-1H-pyrazole110.16505.51 g
Phosphorus oxychloride (POCl₃)153.33609.20 g (5.6 mL)
N,N-Dimethylformamide (DMF)73.09-50 mL
Sodium acetate82.03-For neutralization
Dichloromethane (DCM)84.93-For extraction

Procedure:

  • In a three-necked flask under an inert atmosphere (nitrogen or argon), cool N,N-dimethylformamide (50 mL) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (9.20 g, 60 mmol) dropwise to the cold DMF. Stir the mixture for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 1,3,5-trimethyl-1H-pyrazole (5.51 g, 50 mmol) in DMF dropwise to the Vilsmeier reagent, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium acetate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to obtain 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde.

Protocol 3: Grignard Reaction to form 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one

Reaction Principle: A Grignard reagent, in this case, ethylmagnesium bromide, will add to the electrophilic carbonyl carbon of the aldehyde to form a secondary alcohol. Subsequent oxidation will yield the desired ketone.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde138.17405.53 g
Ethylmagnesium bromide (3.0 M in ether)-4414.7 mL
Anhydrous Diethyl Ether74.12-100 mL
Pyridinium chlorochromate (PCC)215.566012.93 g
Celite®--For filtration

Procedure:

  • Dissolve 1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde (5.53 g, 40 mmol) in anhydrous diethyl ether (100 mL) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to 0 °C and slowly add ethylmagnesium bromide (14.7 mL of a 3.0 M solution in ether, 44 mmol).

  • Allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • After removing the solvent, dissolve the crude secondary alcohol in dichloromethane.

  • Add pyridinium chlorochromate (PCC) (12.93 g, 60 mmol) and stir at room temperature until the oxidation is complete (monitor by TLC).

  • Dilute the reaction mixture with diethyl ether and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the residue by column chromatography to yield 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one.

Protocol 4: Reductive Amination to the Target Amine

Reaction Principle: Reductive amination is a powerful method for forming amines from ketones or aldehydes.[5] The ketone is first condensed with an amine source (in this case, ammonia) to form an imine, which is then reduced in situ to the corresponding amine. Sodium triacetoxyborohydride is a mild and effective reducing agent for this transformation.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one166.22304.99 g
Ammonium acetate77.0830023.12 g
Sodium triacetoxyborohydride211.94459.54 g
1,2-Dichloroethane (DCE)98.96-150 mL

Procedure:

  • To a solution of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one (4.99 g, 30 mmol) in 1,2-dichloroethane (150 mL), add ammonium acetate (23.12 g, 300 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (9.54 g, 45 mmol) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography (silica gel, with a gradient of methanol in dichloromethane) to afford 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine.

Route_1_Workflow Start Start Formylation Vilsmeier-Haack Formylation of 1,3,5-trimethyl-1H-pyrazole Start->Formylation Grignard_Addition Grignard Reaction with EtMgBr Formylation->Grignard_Addition Oxidation Oxidation of Secondary Alcohol Grignard_Addition->Oxidation Reductive_Amination Reductive Amination with NH4OAc and NaBH(OAc)3 Oxidation->Reductive_Amination Purification Column Chromatography Reductive_Amination->Purification End Target Molecule Purification->End

Caption: Experimental workflow for the Reductive Amination Pathway (Route 1).

Part 3: Route 2 - Grignard Pathway with a Nitrile

This alternative route involves the introduction of a nitrile group at the C4 position of the pyrazole, followed by a one-pot Grignard addition and reduction.

Protocol 5: Iodination of 1,3,5-trimethyl-1H-pyrazole

Reaction Principle: Direct iodination of the electron-rich pyrazole at the C4 position can be achieved using an electrophilic iodine source.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
1,3,5-trimethyl-1H-pyrazole110.16505.51 g
N-Iodosuccinimide (NIS)224.985512.37 g
Acetonitrile41.05-100 mL

Procedure:

  • Dissolve 1,3,5-trimethyl-1H-pyrazole (5.51 g, 50 mmol) in acetonitrile (100 mL).

  • Add N-iodosuccinimide (12.37 g, 55 mmol) in portions.

  • Stir the reaction at room temperature for 4-6 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with aqueous sodium thiosulfate solution to remove excess iodine, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-iodo-1,3,5-trimethyl-1H-pyrazole, which can often be used in the next step without further purification.

Protocol 6: Cyanation of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

Reaction Principle: A palladium-catalyzed cross-coupling reaction can be used to replace the iodo group with a nitrile group.

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
4-Iodo-1,3,5-trimethyl-1H-pyrazole236.06409.44 g
Zinc cyanide (Zn(CN)₂)117.43242.82 g
Pd(PPh₃)₄1155.5622.31 g
Anhydrous DMF73.09-80 mL

Procedure:

  • To a flask charged with 4-iodo-1,3,5-trimethyl-1H-pyrazole (9.44 g, 40 mmol) and zinc cyanide (2.82 g, 24 mmol), add anhydrous DMF (80 mL).

  • Degas the mixture with nitrogen or argon for 15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (2.31 g, 2 mmol).

  • Heat the reaction mixture to 80-90 °C and stir for 12-18 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through Celite®.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate and purify by column chromatography to afford 1,3,5-trimethyl-1H-pyrazole-4-carbonitrile.

Protocol 7: One-Pot Grignard Addition and Reduction

Reaction Principle: The Grignard reagent adds to the nitrile to form an imine anion intermediate.[6][7][8][9] This intermediate is then reduced in situ with a strong reducing agent like lithium aluminum hydride (LiAlH₄) to yield the primary amine.[6][10]

Materials:

Reagent/SolventMolecular Weight ( g/mol )Amount (mmol)Volume/Mass
1,3,5-trimethyl-1H-pyrazole-4-carbonitrile135.17304.06 g
Ethylmagnesium bromide (3.0 M in ether)-3311 mL
Lithium aluminum hydride (LiAlH₄)37.95451.71 g
Anhydrous Diethyl Ether74.12-150 mL

Procedure:

  • Dissolve the pyrazole-4-carbonitrile (4.06 g, 30 mmol) in anhydrous diethyl ether (100 mL) under an inert atmosphere.

  • Cool to 0 °C and add ethylmagnesium bromide (11 mL of a 3.0 M solution, 33 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours.

  • In a separate flask, prepare a suspension of LiAlH₄ (1.71 g, 45 mmol) in anhydrous diethyl ether (50 mL) at 0 °C.

  • Slowly transfer the Grignard reaction mixture via cannula into the LiAlH₄ suspension.

  • After the addition, reflux the reaction mixture for 4-6 hours.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting solids and wash thoroughly with ether.

  • Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the target amine.

Route_2_Workflow Start Start Iodination Iodination of 1,3,5-trimethyl-1H-pyrazole Start->Iodination Cyanation Palladium-Catalyzed Cyanation Iodination->Cyanation Grignard_Reduction One-Pot Grignard Addition (EtMgBr) and Reduction (LiAlH4) Cyanation->Grignard_Reduction Purification Column Chromatography Grignard_Reduction->Purification End Target Molecule Purification->End

Caption: Experimental workflow for the Grignard Pathway with a Nitrile (Route 2).

Conclusion

This application note provides two detailed and scientifically grounded synthetic routes for the preparation of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine. Both the reductive amination and the Grignard-nitrile pathways offer viable strategies for obtaining the target compound. The choice of route may depend on the availability of specific reagents and the scale of the synthesis. These protocols are designed to be a valuable resource for researchers in synthetic and medicinal chemistry, enabling the exploration of novel chemical space centered around the versatile pyrazole scaffold.

References

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  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Letters, 7(4), 507-509. Available at: [Link]

  • Synthesis of 4-functionalized pyrazoles via oxidative thio- or selenocyanation mediated by PhICl2 and NH4SCN/KSeCN. (2020). Beilstein Journal of Organic Chemistry, 16, 237-244. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Pyrazoline Derivatives from Chalcones.
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  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023). Chemical Methodologies, 7(4), 282-293.
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  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. (2021). INEOS OPEN, 4(X), XX–XX.
  • Chemistry of Nitriles. (2024). LibreTexts Chemistry. Available at: [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). (n.d.). Master Organic Chemistry. Available at: [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry, 86(14), 9576-9586. Available at: [Link]

  • One-Pot Synthesis of Disubstituted Primary Amines from Nitriles Via Grignard Addition and Metal-Alcohol Reduction. (2021). eGrove, University of Mississippi. Available at: [Link]

  • BenchChem. (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). (2020). Molecules, 25(18), 4239. Available at: [Link]

  • Grignard Reaction of Nitriles. (n.d.). Organic Chemistry Tutor. Available at: [Link]

  • The Mechanism of Grignard and Organolithium Reactions with Nitriles. (2020). Chemistry Steps. Available at: [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. (2018). Research Journal of Pharmaceutical, Biological and Chemical Sciences, 9(1), 785-794.

Sources

Application

Application Note: Strategic Incorporation of a Pyrazole-Based Building Block into Peptide Scaffolds

An initial literature review reveals that 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine is not documented as a coupling reagent in peptide synthesis. Instead, its chemical structure, featuring a primary amine, identifies i...

Author: BenchChem Technical Support Team. Date: February 2026

An initial literature review reveals that 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine is not documented as a coupling reagent in peptide synthesis. Instead, its chemical structure, featuring a primary amine, identifies it as a valuable non-canonical building block. Such building blocks are incorporated into peptide chains to introduce specific functionalities, modulate biological activity, and enhance pharmacokinetic properties. The pyrazole moiety, in particular, is recognized as a "privileged scaffold" in drug discovery, known for its presence in numerous pharmacologically active compounds.[1][2]

Therefore, this document provides detailed application notes and protocols for the successful incorporation of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine into a peptide sequence using standard, high-efficiency peptide coupling methodologies. We will address this molecule as the "amine component" or "building block" throughout the guide.

1. Introduction: The Role of Non-Canonical Building Blocks

The synthesis of peptides with modified backbones or unnatural side chains is a cornerstone of modern medicinal chemistry and drug development.[3] Incorporating building blocks like 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine allows researchers to move beyond the 20 proteinogenic amino acids, creating peptidomimetics with improved receptor specificity, increased metabolic stability against proteolytic enzymes, and enhanced bioavailability.[3]

The core challenge in this process is the efficient formation of an amide bond between the carboxyl group of a resin-bound peptide (or an N-protected amino acid) and the primary amine of the incoming building block. This requires the activation of the carboxylic acid to overcome the energy barrier for amide bond formation.[4] This guide details two robust protocols for achieving this, utilizing both carbodiimide and onium salt-based coupling reagents, which are mainstays of both solid-phase and solution-phase peptide synthesis.[5]

2. Mechanistic Overview of Peptide Coupling

The formation of a peptide bond is a condensation reaction that is not spontaneous under standard conditions. Coupling reagents facilitate this process by converting the C-terminal carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the N-terminal amine of the next building block.

The general mechanism involves two key steps:

  • Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate (e.g., an O-acylisourea for carbodiimides, or an active ester for onium salts).[5]

  • Aminolysis: The primary amine of the incoming building block attacks the activated carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the desired amide bond and release the coupling reagent byproducts.[4]

To minimize the primary side reaction, racemization at the α-carbon of the activated amino acid, additives such as 1-Hydroxybenzotriazole (HOBt) or Oxyma Pure are often included.[4][5] These additives trap the initial reactive intermediate to form a less reactive, but more stable, active ester, which reduces the opportunity for the α-proton to be abstracted.[5]

Peptide_Coupling_Mechanism cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Aminolysis Carboxyl Peptide-COOH ActiveEster Activated Intermediate (e.g., Peptide-CO-OBt) Carboxyl->ActiveEster Activation Reagent Coupling Reagent (+ Additive, e.g., HOBt) Reagent->ActiveEster PeptideBond Peptide-CO-NH-R' (New Peptide Bond) ActiveEster->PeptideBond Coupling Byproducts Byproducts (e.g., DCU, HOBt) ActiveEster->Byproducts Amine H₂N-R' (Pyrazole Building Block) Amine->PeptideBond Nucleophilic Attack PeptideBond->Byproducts

Caption: General mechanism of peptide bond formation.

3. Comparative Analysis of Recommended Coupling Reagents

The choice of coupling reagent is critical and depends on factors such as steric hindrance of the reactants, desired reaction time, cost, and potential side reactions. Phosphonium and aminium/uronium reagents are generally more reactive and efficient than carbodiimides, especially for sterically hindered couplings.[6][7]

Reagent ClassExample(s)AdvantagesDisadvantagesTypical Solvents
Carbodiimides EDC, DICCost-effective, well-established. EDC byproducts are water-soluble, simplifying workup.[7]Slower reaction rates. Higher risk of racemization without additives. DIC byproduct (DIU) can be difficult to remove in SPPS.[5]DMF, DCM, NMP
Phosphonium Salts PyBOP, PyAOPHigh efficiency, low racemization.[6] Does not cause guanidinylation of the free amine.[5] Byproducts are generally non-toxic (vs. BOP).[5]Higher cost. Byproducts can sometimes be difficult to remove.DMF, NMP
Aminium/Uronium Salts HBTU, HATUVery fast reaction rates, high yields.[7] HATU is extremely effective for hindered couplings due to the anchimeric assistance of the pyridine nitrogen.[6]Can cause guanidinylation of the N-terminal amine if used in excess or with slow activation.[4][6]DMF, NMP

4. Experimental Protocols

The following protocols are designed for solid-phase peptide synthesis (SPPS) using a standard Fmoc/tBu strategy, where the peptide is anchored to a resin and the pyrazole amine is coupled from solution.[8] They can be adapted for solution-phase synthesis with appropriate modifications to purification steps.

Workflow Overview

Caption: Standard solid-phase peptide synthesis (SPPS) workflow.

Protocol 1: Carbodiimide-Mediated Coupling using EDC/Oxyma

This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with Ethyl (hydroxyimino)cyanoacetate (Oxyma Pure) as a modern, safer, and highly effective alternative to HOBt.

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine (3.0 eq)

  • EDC (3.0 eq)

  • Oxyma Pure (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for washing

  • Piperidine solution (20% in DMF) for Fmoc deprotection

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes) to remove the N-terminal Fmoc protecting group.

  • Washing: Thoroughly wash the resin with DMF (5x), followed by DCM (3x), and finally DMF (3x) to remove all traces of piperidine.

  • Coupling Cocktail Preparation: In a separate vial, dissolve 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine (3.0 eq), EDC (3.0 eq), and Oxyma Pure (3.0 eq) in anhydrous DMF. Add DIPEA (6.0 eq) and vortex briefly. Causality Note: The base (DIPEA) is crucial to neutralize the hydrochloride salt of EDC and to maintain basic conditions required for the coupling reaction.[5]

  • Coupling Reaction: Add the prepared coupling cocktail to the washed, deprotected resin. Agitate the reaction vessel at room temperature for 2-4 hours.

  • Monitoring: Perform a Kaiser test on a small sample of beads. A negative result (yellow beads) indicates complete consumption of the free amine and a successful coupling. If the test is positive (blue beads), allow the reaction to proceed longer or consider a second coupling.

  • Washing: Once the reaction is complete, drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to remove excess reagents and byproducts. The resin is now ready for the next synthesis cycle or final cleavage.

Protocol 2: Onium Salt-Mediated Coupling using HATU

This protocol is recommended for potentially difficult or sterically hindered couplings, where HATU's high reactivity ensures efficient amide bond formation.[6]

Materials:

  • Fmoc-deprotected peptide-resin (1.0 eq)

  • 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine (3.0 eq)

  • HATU (2.9 eq)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) for washing

  • Piperidine solution (20% in DMF)

Procedure:

  • Resin Preparation & Deprotection: Follow steps 1-3 from Protocol 1.

  • Coupling Cocktail Preparation: In a separate vial, dissolve 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine (3.0 eq) and HATU (2.9 eq) in anhydrous DMF. Add DIPEA (6.0 eq). Causality Note: A slight sub-stoichiometric amount of HATU relative to the amine is used to prevent potential guanidinylation of the valuable building block by any excess HATU.[4][6]

  • Pre-activation (Optional but Recommended): Allow the coupling cocktail to stand for 1-2 minutes before adding it to the resin. This allows for the formation of the highly reactive HOBt-ester intermediate.

  • Coupling Reaction: Add the prepared coupling cocktail to the resin. Agitate the reaction vessel at room temperature for 1-2 hours. HATU-mediated couplings are typically much faster than carbodiimide methods.[7]

  • Monitoring & Washing: Follow steps 6-7 from Protocol 1 to confirm reaction completion and wash the resin.

5. Troubleshooting

  • Problem: Incomplete coupling (positive Kaiser test).

    • Cause: Potential steric hindrance from the trimethyl-pyrazole group.

    • Solution 1: Double couple. Repeat the coupling step with a fresh cocktail of reagents.

    • Solution 2: Increase reaction time or temperature (e.g., to 40 °C).

    • Solution 3: If using Protocol 1, switch to the more potent HATU-based method (Protocol 2).

  • Problem: Guanidinylation of the pyrazole amine (observed via Mass Spectrometry).

    • Cause: Use of excess uronium salt (HATU) and slow coupling.

    • Solution: Ensure the uronium salt is not in excess relative to the amine component. Alternatively, use a phosphonium reagent like PyAOP, which does not have this side reaction.[5]

The incorporation of specialized building blocks such as 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine is a powerful strategy in peptide-based drug discovery. While the amine itself is not a coupling reagent, its successful integration into a peptide chain is readily achievable using optimized protocols. For routine couplings, the cost-effective EDC/Oxyma method is robust and reliable. For challenging sequences or when steric hindrance is a concern, the highly reactive HATU-based protocol provides a superior alternative, ensuring high coupling efficiency and maximizing the yield of the desired modified peptide. Careful monitoring and adherence to stoichiometric principles are key to preventing side reactions and achieving high-purity products.

References

  • BenchChem (2025).
  • Singh, V. et al. (2023). An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides. Beilstein Journal of Organic Chemistry.
  • Sharma, S. et al. (2022). An Efficient Metal-free and Catalyst-free C-S/C-O Bond Formation Strategy: Synthesis of Pyrazole Conjugated Thioamides and Amides.
  • Singh, V. et al. (2023).
  • Wang, P. et al. (2020). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. PMC.
  • BenchChem (2025). Application Notes and Protocols: 1,3,5-Trimethyl-4-nitro-1H-pyrazole as a Precursor for Amine Synthesis. BenchChem.
  • Bachem (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467.
  • Sigma-Aldrich. 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine. Sigma-Aldrich.
  • Sigma-Aldrich. Peptide Coupling Reagents Guide. Sigma-Aldrich.
  • Aapptec Peptides. Coupling Reagents. Aapptec.
  • Khan, A. (2023). Advances in Peptide Synthesis: From Fundamentals to Innovative Strategies. Journal of Molecular and Organic Chemistry.
  • Singh, S. K. et al. (2024). The Concept of Peptide Synthesis in Pharmaceutical Organic Chemistry to Synthesize Peptidomimetics: A Mini Review.
  • CSBio (2021).

Sources

Method

Application Note: Pyrazole Propan-1-amines in Kinase Inhibitor Development

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic implementation of pyrazole propan-1-amine scaffolds in kinase inhibitor development, focusing on their dual...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery scientists. It details the strategic implementation of pyrazole propan-1-amine scaffolds in kinase inhibitor development, focusing on their dual role as solubility enhancers and solvent-front interacting motifs.

Introduction: The "Anchor and Tail" Strategy

In the architecture of Type I and Type II kinase inhibitors, the pyrazole ring often serves as the "anchor" (hinge binder), while the propan-1-amine chain acts as the "tail." This 3-carbon aliphatic spacer terminating in a primary amine is not merely a passive linker; it is a critical functional element that addresses two major bottlenecks in drug discovery:

  • Physicochemical Properties: The terminal amine (

    
    ) is protonated at physiological pH, drastically improving aqueous solubility and reducing lipophilicity (
    
    
    
    ).
  • Selectivity Tuning: The flexible propyl chain allows the terminal amine to reach the solvent front or the ribose-binding pocket , forming salt bridges with conserved Aspartate or Glutamate residues (e.g., Asp112 in p38

    
    , Glu1197 in ALK).
    

This guide provides validated protocols for synthesizing this scaffold, optimizing its binding, and profiling its activity against targets like SYK , CDK , and JNK .

Chemical Space & Structural Logic

The pyrazole propan-1-amine scaffold operates on a "Head-Linker-Tail" logic. The graph below illustrates the functional partitioning of the molecule within the ATP-binding pocket.

Figure 1: Pharmacophore Partitioning & Binding Mode

KinaseBinding Pyrazole Pyrazole Core (Hinge Binder) Linker Propyl Spacer (Flexibility/Depth) Pyrazole->Linker N1-Substitution Kinase Kinase Pocket (ATP Site) Pyrazole->Kinase H-bonds (Val/Leu) Amine Terminal Amine (Solvent Front/Solubility) Linker->Amine C3 Spacer Amine->Kinase Solubilizing Effect Residues Asp/Glu Residues (Salt Bridge) Amine->Residues Ionic Interaction

Caption: Functional dissection of the pyrazole propan-1-amine scaffold. The pyrazole anchors to the hinge region, while the propyl amine extends to the solvent interface.

Application 1: Synthetic Protocols

Direct alkylation of pyrazoles with 3-bromopropylamine is often low-yielding due to polymerization. The industry-standard protocol utilizes a Gabriel Synthesis approach (Phthalimide protection) or Boc-protection to ensure high fidelity.

Protocol A: Synthesis of 1-(3-Aminopropyl)-4-phenyl-1H-pyrazole

Objective: Synthesize the core scaffold for further functionalization.

Reagents:
  • 4-Phenyl-1H-pyrazole (Starting material)

  • N-(3-Bromopropyl)phthalimide (Alkylation agent)

  • Cesium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    )
  • Hydrazine Monohydrate (

    
    )
    
  • DMF (Anhydrous), Ethanol.

Step-by-Step Methodology:
  • N-Alkylation (The "Linker" Attachment):

    • Dissolve 4-phenyl-1H-pyrazole (1.0 eq) in anhydrous DMF (0.2 M).

    • Add

      
       (2.0 eq) and stir at Room Temperature (RT) for 30 min to deprotonate the pyrazole N1.
      
    • Add N-(3-Bromopropyl)phthalimide (1.2 eq) dropwise.

    • Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 1:1).

    • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

      
      . Purify via flash chromatography.
      
    • Yield Target: >85% (Intermediate A).[1]

  • Deprotection (Unmasking the Amine):

    • Dissolve Intermediate A in Ethanol (0.1 M).

    • Add Hydrazine Monohydrate (5.0 eq).

    • Reflux at 80°C for 2 hours. A white precipitate (phthalhydrazide) will form.

    • Workup: Cool to RT, filter off the precipitate. Concentrate the filtrate.

    • Redissolve residue in DCM, wash with 1M NaOH (to remove residual phthalhydrazide), then brine.

    • Product: 1-(3-aminopropyl)-4-phenyl-1H-pyrazole (Free amine).

Figure 2: Synthetic Workflow

Synthesis Start Pyrazole Core Step1 Step 1: N-Alkylation (Cs2CO3, DMF, 60°C) Start->Step1 Reagent N-(3-Br-propyl)phthalimide Reagent->Step1 Inter Phthalimide Intermediate Step1->Inter Step2 Step 2: Deprotection (Hydrazine, EtOH, Reflux) Inter->Step2 Final Target: Pyrazole Propan-1-amine Step2->Final

Caption: Two-step Gabriel synthesis route to generate the free amine scaffold, avoiding polymerization side-reactions.

Application 2: Lead Optimization & SAR

Once the core amine is synthesized, it serves as a branching point for SAR (Structure-Activity Relationship) exploration.

Optimization Strategies
Modification SiteChemical ChangeImpact on Kinase Activity
Terminal Amine Reductive Amination (Methyl/Ethyl)Increases basicity; improves permeability (lowers PSA).
Terminal Amine Amide Coupling (Acylation)Removes basicity; targets specific residues (e.g., Cys) for covalent inhibition.
Propyl Linker Methylation (

-branching)
Restricts conformation; improves metabolic stability against MAO (Monoamine Oxidase).
Pyrazole C4 Aryl/Heteroaryl coupling (Suzuki)Determines primary specificity (Hinge/Gatekeeper interaction).
Case Study: Selectivity Profiling (Hypothetical Data)

Context: A library of N-(3-aminopropyl)pyrazoles was screened against a panel of kinases.[2]

  • Compound A: Primary Amine (

    
    )
    
  • Compound B: Dimethyl Amine (

    
    )
    
  • Compound C: Acetamide (

    
    )
    

Table 1: IC50 Values (nM) – Impact of Tail Modification | Kinase Target | Compound A (


) | Compound B (

) | Compound C (

) | Interpretation | | :--- | :--- | :--- | :--- | :--- | | CDK2 | 45 | 120 | >1000 | Primary amine critical for Asp145 salt bridge. | | p38

| 12 | 15 | 600 | Tolerance for bulk, but basic nitrogen required. | | SYK | 850 | 45 | 2100 | Methylation improves hydrophobic fit in SYK solvent channel. | | Solubility | High (>100 µM) | High (>100 µM) | Low (<10 µM) | Amine protonation drives solubility. |

Application 3: Biological Assays

To validate the efficacy of these inhibitors, use the following tiered assay system.

Tier 1: Enzymatic FRET Assay (Z'-LYTE)

Use to determine intrinsic


.
  • Reaction Mix: Kinase (e.g., CDK2), FRET peptide substrate, ATP (

    
     concentration), and Test Compound (10-point dilution).
    
  • Incubation: 1 hour at RT.

  • Development: Add Development Reagent (cleaves non-phosphorylated peptide).

  • Readout: Measure Fluorescence Ratio (Coumarin/Fluorescein). Inhibition prevents phosphorylation, allowing cleavage and changing the ratio.

Tier 2: Cellular Target Engagement (NanoBRET)

Use to confirm cell permeability and intracellular binding.

  • Transfection: HEK293 cells transfected with Kinase-NanoLuc fusion vector.

  • Tracer: Add cell-permeable fluorescent tracer (binds to ATP pocket).

  • Competition: Treat with Pyrazole Propan-1-amine derivative.

  • Mechanism: If the compound enters the cell and binds the kinase, it displaces the tracer, decreasing the BRET signal.

  • Result: Calculate cellular affinity (

    
    ).
    

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. Molecules, 2023.

  • Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Int. J. Mol. Sci., 2022.[3]

  • Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. J. Med. Chem., 2009.

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Comb. Chem. High Throughput Screen., 2023.

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Med. Chem. Lett., 2020.

Sources

Application

Application Notes and Protocols: The Strategic Use of Trimethyl Pyrazole Amines in the Synthesis of Pharmaceutical Intermediates

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1][2][3] Its unique structural and electronic properties have established it as a "privileged scaffold," a molecular framework that can bind to multiple, diverse biological targets.[4][5] This versatility is evident in the number of FDA-approved drugs containing the pyrazole motif, such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the phosphodiesterase inhibitor Sildenafil.[6][7][8][9]

Among the vast library of pyrazole derivatives, aminated pyrazoles are particularly valuable as pharmaceutical intermediates. The amine group serves as a versatile chemical handle, enabling a wide array of subsequent chemical transformations. Specifically, 4-amino-1,3,5-trimethyl-1H-pyrazole stands out as a robust and highly functional building block. Its strategic methylation provides steric and electronic modulation while the C4-amino group is poised for derivatization, allowing for the construction of complex molecular architectures essential for modern drug development.[10][11][12]

This guide provides a comprehensive overview and detailed protocols for the preparation and application of 4-amino-1,3,5-trimethyl-1H-pyrazole as a key intermediate in pharmaceutical synthesis. We will first detail the reliable synthesis of this core amine from its nitro precursor and then explore its application in constructing more complex intermediates through common, yet critical, synthetic transformations.

G cluster_0 Part I: Core Intermediate Synthesis cluster_1 Part II: Application in Pharmaceutical Synthesis A 1,3,5-Trimethyl-4-nitro-1H-pyrazole (Starting Material) B 4-Amino-1,3,5-trimethyl-1H-pyrazole (Key Intermediate) A->B Nitro Group Reduction C Amide Scaffolds B->C Amide Coupling D Sulfonamide Derivatives (e.g., for COX-2 Inhibitors) B->D Sulfonylation E Complex Aryl Amines (e.g., for Kinase Inhibitors) B->E C-N Cross-Coupling

Figure 1: Overall workflow from the nitro-pyrazole precursor to diverse pharmaceutical intermediates.

Part I: Synthesis of the Core Intermediate: 4-Amino-1,3,5-trimethyl-1H-pyrazole

The most direct and efficient pathway to synthesize 4-amino-1,3,5-trimethyl-1H-pyrazole involves the reduction of its corresponding nitro compound, 1,3,5-trimethyl-4-nitro-1H-pyrazole.[10] Catalytic hydrogenation is the preferred industrial and laboratory method due to its high chemoselectivity, mild reaction conditions, and high yield.[10] The process cleanly reduces the nitro group without affecting the pyrazole ring.

Protocol 1: Catalytic Hydrogenation of 1,3,5-Trimethyl-4-nitro-1H-pyrazole

This protocol describes the reduction of the nitro group using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. The causality for selecting Pd/C lies in its high activity and selectivity for nitro group reduction, minimizing side reactions. Ethanol is chosen as the solvent for its ability to dissolve the starting material and its inertness under hydrogenation conditions.

Materials and Reagents

Reagent/MaterialGradeSupplier ExamplePurpose
1,3,5-Trimethyl-4-nitro-1H-pyrazole>98% PuritySigma-AldrichStarting material
Palladium on Carbon (Pd/C)10 wt. % loadingAcros OrganicsCatalyst
Ethanol (EtOH)Anhydrous, 200 proofFisher ScientificSolvent
Hydrogen (H₂) GasHigh Purity (5.0)AirgasReducing agent
Nitrogen (N₂) or Argon (Ar) GasHigh PurityAirgasInert gas for purging
Celite® 545---MilliporeSigmaFilter aid for catalyst removal
Round-bottom flask / Parr Hydrogenation Bottle------Reaction vessel
Hydrogen Balloon or Parr Hydrogenator------Source of hydrogen atmosphere

Step-by-Step Methodology

  • Preparation: In a suitable hydrogenation vessel (e.g., a 250 mL heavy-walled round-bottom flask), dissolve 1,3,5-trimethyl-4-nitro-1H-pyrazole (5.0 g, 29.6 mmol, 1.0 eq) in anhydrous ethanol (100 mL).

  • Inerting and Catalyst Addition: Carefully add 10% Pd/C (0.32 g, ~0.3 mmol Pd, 1 mol%) to the solution. Causality Note: The catalyst is added before purging to avoid ignition of the dry catalyst in a hydrogen atmosphere. Seal the flask and purge the system with an inert gas (N₂ or Ar) for 5-10 minutes to remove all oxygen.

  • Hydrogenation: Evacuate the inert gas and introduce hydrogen gas. For small-scale reactions, a hydrogen-filled balloon is sufficient. For larger scales or to accelerate the reaction, a Parr hydrogenator set to 40-50 psi is recommended.

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 4-12 hours).

  • Work-up and Catalyst Removal: Once the reaction is complete, carefully purge the vessel with inert gas to remove all hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Safety Note: The Celite pad with the catalyst should be kept wet with ethanol to prevent ignition upon exposure to air. It should be disposed of according to institutional safety guidelines for pyrophoric materials.

  • Isolation and Purification: Rinse the Celite pad with a small amount of ethanol. Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is typically of high purity (>95%). If necessary, the product can be further purified by recrystallization from an ethanol/water mixture to yield 4-amino-1,3,5-trimethyl-1H-pyrazole as a crystalline solid.

Troubleshooting Guide

IssueProbable CauseRecommended Solution
Incomplete ReactionInactive catalyst or insufficient hydrogenAdd fresh catalyst. Ensure the system is leak-free and a positive hydrogen pressure is maintained.
Low YieldCatalyst poisoning; Mechanical loss during work-upUse higher purity solvent/reagent. Ensure thorough rinsing of the filter cake and flask during work-up.
Product DiscolorationAir oxidation of the amine productHandle the final product under an inert atmosphere if possible. Store in a cool, dark, and inert environment.

Part II: Application in the Synthesis of Pharmaceutical Intermediates

With the core 4-amino-1,3,5-trimethyl-1H-pyrazole in hand, we can now explore its derivatization into valuable pharmaceutical intermediates. The nucleophilic amine provides a reactive site for forming amide, sulfonamide, and C-N bonds, which are prevalent in a wide range of drug classes.

A. Amide Bond Formation: Access to Bioactive Scaffolds

Amide bond formation is arguably the most common reaction in medicinal chemistry. Coupling the pyrazole amine with various carboxylic acids provides access to a vast chemical space for drug discovery.

G A 4-Amino-1,3,5- trimethyl-1H-pyrazole E Pyrazole-Amide Product A->E B Carboxylic Acid (R-COOH) D Activated Ester Intermediate B->D Activation C Coupling Agents (e.g., EDC, HOBt) C->D D->E Nucleophilic Attack

Figure 2: Workflow for the synthesis of pyrazole-amide derivatives.

Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) as coupling agents. This combination is chosen for its efficiency in converting the carboxylic acid into a reactive intermediate that is less prone to racemization (for chiral acids) and side reactions, leading to cleaner product formation.

Step-by-Step Methodology

  • Activation of Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HOBt (1.2 eq) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF). Cool the mixture to 0 °C in an ice bath. Add EDC (1.2 eq) portion-wise and stir the mixture at 0 °C for 30 minutes.

  • Amine Addition: In a separate flask, dissolve 4-amino-1,3,5-trimethyl-1H-pyrazole (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Causality Note: The acid wash removes unreacted EDC and base impurities, while the base wash removes unreacted carboxylic acid and HOBt.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired amide.

Exemplary Data for Amide Coupling Reactions

Carboxylic Acid SubstrateSolventTime (h)Yield (%)
Benzoic AcidDCM1692%
4-Chlorobenzoic AcidDCM1889%
Cyclohexanecarboxylic AcidDMF2085%
N-Boc-glycineDCM1295%
B. Sulfonamide Synthesis: Building Blocks for COX-2 Inhibitors

The sulfonamide moiety is a key pharmacophore found in many drugs, most notably in the selective COX-2 inhibitor Celecoxib.[13][14] Reacting the pyrazole amine with a substituted benzenesulfonyl chloride is a direct route to these important structures.

Protocol 3: Reaction with 4-Methylbenzenesulfonyl Chloride

This protocol details the synthesis of a key sulfonamide intermediate. A mild base like pyridine is used both as a solvent and to neutralize the HCl byproduct, driving the reaction to completion.

Step-by-Step Methodology

  • Setup: Dissolve 4-amino-1,3,5-trimethyl-1H-pyrazole (1.0 eq) in pyridine at 0 °C under an inert atmosphere.

  • Reagent Addition: Slowly add a solution of 4-methylbenzenesulfonyl chloride (tosyl chloride, 1.05 eq) in a minimal amount of pyridine to the reaction mixture.

  • Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

  • Work-up: Pour the reaction mixture into ice-cold 2M HCl. A precipitate will form. Collect the solid by vacuum filtration.

  • Purification: Wash the solid with cold water and then recrystallize from ethanol to afford the pure N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide.

C. Palladium-Catalyzed C-N Cross-Coupling: Advanced Intermediates

For creating more complex drug-like molecules, particularly in the field of kinase inhibitors, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination are indispensable tools.[15] This reaction allows for the formation of a C-N bond between the pyrazole amine and an aryl halide.

G cluster_0 Reaction Components A 4-Amino-1,3,5- trimethyl-1H-pyrazole E Catalytic Cycle (Oxidative Addition, Reductive Elimination) B Aryl Halide (Ar-X) C Pd Catalyst + Ligand D Base (e.g., NaOtBu) F Coupled Product (Ar-NH-Pyrazole) E->F C-N Bond Formation

Figure 3: Logical relationship for Buchwald-Hartwig C-N cross-coupling.

Protocol 4: Buchwald-Hartwig Amination with an Aryl Bromide

The choice of catalyst, ligand, and base is critical for the success of this reaction. A combination of a palladium precursor like Pd₂(dba)₃, a sterically hindered phosphine ligand like XPhos, and a strong, non-nucleophilic base like NaOtBu is often effective.[15]

Step-by-Step Methodology

  • Inert Setup: Add the aryl bromide (1.0 eq), 4-amino-1,3,5-trimethyl-1H-pyrazole (1.2 eq), NaOtBu (1.4 eq), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to an oven-dried Schlenk flask.

  • Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction by LC-MS.

  • Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and dilute it with ethyl acetate. Filter through a plug of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography to isolate the desired N-aryl-1,3,5-trimethyl-1H-pyrazol-4-amine.

Conclusion

Trimethyl pyrazole amines, particularly 4-amino-1,3,5-trimethyl-1H-pyrazole, are exceptionally versatile and valuable intermediates in pharmaceutical research and development. The reliable synthesis via catalytic hydrogenation provides a scalable and efficient route to this core building block. As demonstrated, the amine functionality serves as a launching point for a multitude of high-yield transformations, including amide and sulfonamide formation and advanced C-N cross-coupling reactions. These protocols empower researchers and drug development professionals to rapidly generate diverse libraries of complex molecules, accelerating the discovery of next-generation therapeutics.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved February 14, 2026, from [Link]

  • Synthesis and aldose reductase inhibition effects of celecoxib derivatives containing pyrazole linked-sulfonamide moiety. (2022, August 10). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis and pharmacological activities of celecoxib derivatives. (n.d.). University of Thi-Qar. Retrieved February 14, 2026, from [Link]

  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). MDPI. Retrieved February 14, 2026, from [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024, November 20). Journal of Chemical Health Risks. Retrieved February 14, 2026, from [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). Chitkara University. Retrieved February 14, 2026, from [Link]

  • A review on Chemistry and Therapeutic effect of Pyrazole. (2022, October 15). Ignited Minds Journals. Retrieved February 14, 2026, from [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018, January 12). PubMed. Retrieved February 14, 2026, from [Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. (2025, August 16). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Royal Society of Chemistry. Retrieved February 14, 2026, from [Link]

  • Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. (2019, May 15). PubMed. Retrieved February 14, 2026, from [Link]

  • New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. (2023, November 27). Taylor & Francis Online. Retrieved February 14, 2026, from [Link]

  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2007, December 12). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 14, 2026, from [Link]

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997, April 1). Google Patents.
  • Design, Synthesis, and Biological Activities of Novel 1,3,5-Trimethylpyrazole-Containing Malonamide Derivatives. (2019, February 3). MDPI. Retrieved February 14, 2026, from [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. (n.d.). Universidade da Beira Interior. Retrieved February 14, 2026, from [Link]

  • Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. (2005). Organic Chemistry Portal. Retrieved February 14, 2026, from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011, February 9). Beilstein Journals. Retrieved February 14, 2026, from [Link]

  • Discovery of a 1 H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. (2025, October 23). PubMed. Retrieved February 14, 2026, from [Link]

  • Synthesis of pyrazole anchored three-coordinated organoboranes and their application in the detection of picric acid. (n.d.). Dalton Transactions. Retrieved February 14, 2026, from [Link]

  • Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. (n.d.). Arkat USA. Retrieved February 14, 2026, from [Link]

  • Discovery of Novel Substituted N-Methylpyrazole Scaffolds as MmpL3 Inhibitors. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (2023, April 17). MDPI. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization, and dual applications of novel pyrazole-based ligands and their copper(II) complexes: anticancer, antimicrobial, and catalytic properties. (2025, December 16). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Recent developments in aminopyrazole chemistry. (2025, August 9). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Recent developments in the synthesis and synthetic applications of borane–amines. (n.d.). Chemical Communications. Retrieved February 14, 2026, from [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. (n.d.). ACS Publications. Retrieved February 14, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine

Case ID: PYR-AMINE-OPT-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Executive Summary You are attempting to synthesize 1-(1,3,5-t...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PYR-AMINE-OPT-001 Status: Open Priority: High (Yield Optimization) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

You are attempting to synthesize 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine . This is a challenging transformation because the pyrazole ring is electron-rich, which deactivates the exocyclic carbonyl carbon (in the precursor ketone) toward nucleophilic attack by ammonia.

Standard reductive amination protocols (e.g., NaBH₃CN/MeOH) often stall at the imine formation step, leading to low conversion or recovery of starting material. This guide provides a high-yield protocol using Titanium(IV) isopropoxide [Ti(OiPr)₄] to force imine formation, along with troubleshooting for isolation issues common to amphoteric pyrazoles.

Module 1: The "Stalled" Reaction (Kinetic Activation)

User Issue: "I am seeing starting material (ketone) remaining on TLC even after 24 hours with ammonium acetate and NaBH₃CN."

Root Cause Analysis

The 1,3,5-trimethylpyrazole ring acts as a strong electron donor. Through resonance, the electron density from the pyrazole nitrogen is pushed into the carbonyl group of the 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one precursor. This significantly lowers the electrophilicity of the carbonyl carbon, making it sluggish to react with ammonia.

The Solution: Lewis Acid Activation & Water Scavenging

You must shift the equilibrium by removing water and activating the carbonyl. Titanium(IV) isopropoxide serves a dual role: it acts as a Lewis acid to activate the carbonyl and chemically scavenges water to drive imine formation to completion before the reducing agent is added.[1][2]

Optimized Protocol (Ti(OiPr)₄ Method)
ReagentEquivalentsRole
Ketone Precursor 1.0 eqSubstrate
Ammonia (7M in MeOH) 5.0 - 7.0 eqAmine Source (Excess prevents dimerization)
Ti(OiPr)₄ 1.25 - 1.5 eqLewis Acid / Water Scavenger
NaBH₄ 1.5 eqReducing Agent (Added in Step 2)

Step-by-Step:

  • Imine Formation (Critical): Dissolve the ketone in anhydrous THF (0.5 M). Add Ti(OiPr)₄ followed by the ammonia solution.[2] Stir in a sealed vessel at ambient temperature for 6–12 hours.

    • Checkpoint: Monitor by TLC. The ketone spot should disappear.

  • Reduction: Cool the reaction to 0°C. Add NaBH₄ portion-wise (caution: gas evolution). Allow to warm to room temperature and stir for 2 hours.

  • Quench: Add 2M aqueous NH₄OH carefully. A white precipitate (TiO₂) will form.

Technical Note: Do not use NaBH(OAc)₃ for this specific protocol; NaBH₄ is compatible with the titanium intermediate and is sufficiently strong to reduce the in situ formed titanate-imine complex [1].

Module 2: Impurity Control (Dimerization)

User Issue: "I am isolating a higher molecular weight impurity that looks like the secondary amine dimer."

Troubleshooting Guide
SymptomDiagnosisCorrective Action
M+ = 2x Product Mass Secondary Amine Formation: The product amine is reacting with unreacted imine/ketone.Increase Ammonia Loading: Push the NH₃ equivalents to >7.0 eq. This statistically favors the primary amine.
Incomplete Conversion Wet Solvents: Water hydrolyzes the imine back to the ketone.Use Anhydrous Conditions: Ensure THF/MeOH are dry. The Ti(OiPr)₄ helps, but excess water overwhelms it.
N-Isopropylation Solvent Incorporation: Rare, but can happen if Ti(OiPr)₄ acts as an alkylating agent under high heat.Temperature Control: Keep the imine formation at RT. Do not reflux with Ti(OiPr)₄.

Module 3: Isolation & Purification (The "Invisible" Product)

User Issue: "My crude yield is <20%, but the reaction looked clean on LCMS. Where did my product go?"

Root Cause: Amphoteric Solubility

Your product contains a basic primary amine and a basic pyrazole nitrogen. It is highly polar and water-soluble, especially as a hydrochloride or acetate salt. Standard extraction (EtOAc/Water) often leaves the product in the aqueous phase.

High-Recovery Workup Protocol
  • Filtration: Filter the quenched reaction mixture through a Celite pad to remove the sticky TiO₂ precipitate. Wash the pad thoroughly with 10% MeOH in DCM .

  • pH Adjustment: The aqueous filtrate must be brought to pH > 12 using NaOH.

  • Extraction Solvent: Do not use pure Ethyl Acetate or Ether. Use a mixture of DCM : Isopropanol (3:1) or Chloroform : Isopropanol (3:1) . The alcohol helps extract the polar amine from the aqueous phase.

  • Salting Out: Saturate the aqueous layer with NaCl to force the organic amine out (Salting-out effect).

Visualizing the Workflow

The following diagram illustrates the mechanistic bottleneck and the decision logic for troubleshooting.

G Start Start: Ketone Precursor Check1 Check: Reaction Progress (TLC/LCMS) Start->Check1 Stalled Issue: Unreacted Ketone (Electron-Rich Deactivation) Check1->Stalled Ketone Remains ImineFormed Intermediate: Imine/Titanate Complex Check1->ImineFormed Conversion OK Solution1 Apply Ti(OiPr)4 Protocol (Lewis Acid Activation) Stalled->Solution1 Solution1->ImineFormed Reduction Reduction (NaBH4) ImineFormed->Reduction Check2 Check: Impurities Reduction->Check2 Dimer Issue: Secondary Amine Dimer Check2->Dimer High MW Impurity Workup Workup: pH > 12 Extraction (DCM/IPA 3:1) Check2->Workup Clean Profile Solution2 Increase NH3 eq (>7.0) Dilute Reaction (0.1 M) Dimer->Solution2 Solution2->Workup Final Target: 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine Workup->Final

Caption: Workflow for optimizing the reductive amination of electron-rich pyrazole ketones, highlighting the Titanium(IV) intervention path.

Alternative Route: The Oxime Pathway

If the Ti(OiPr)₄ method fails due to steric bulk or specific substrate incompatibility, switch to the Oxime Route . This is a two-step process but is often more reliable for difficult substrates.

  • Oximation: React ketone with Hydroxylamine HCl (1.5 eq) + Sodium Acetate (2.0 eq) in Ethanol/Water. Reflux for 2 hours.

    • Yield: Typically >90% (Oximes form more readily than imines).

  • Reduction:

    • Option A (Chemical): Zinc dust (10 eq) in Acetic Acid.

    • Option B (Catalytic): H₂ (50 psi), Raney Nickel or Pd/C in MeOH/NH₃.

References

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[1] [Link]

  • Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971–1031. [Link]

Sources

Optimization

solving solubility issues with 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

The following technical guide serves as a specialized support resource for researchers working with 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine and its derivatives. It is designed to address solubility challenges i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine and its derivatives. It is designed to address solubility challenges in stock preparation, in vitro assays, and in vivo formulation.[1]

Compound: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine Classification: Lipophilic Primary Amine / Pyrazole Building Block Support Level: Tier 3 (Senior Application Scientist)[1]

Compound Snapshot & Physicochemical Logic

To solve solubility issues, we must first understand the molecular behavior. This molecule consists of a lipophilic core (trimethylpyrazole) and a polar, ionizable tail (propylamine).[1]

PropertyValue (Est.)Implication for Solubility
pKa (Amine) ~9.5 – 10.2Highly basic.[1] At pH 7.4, it is mostly ionized (>99%), which is good for solubility.[1] However, the lipophilic core can still cause precipitation at high concentrations.
pKa (Pyrazole) ~2.5The pyrazole nitrogens are too weakly basic to contribute to solubility at physiological pH.
LogP ~1.8 – 2.2Moderately lipophilic.[1] The free base will be sparingly soluble in water (< 1 mg/mL) but soluble in organic solvents.
State Oil or Low-Melting SolidThe free base is likely an oil.[1] Oils often "oil out" in aqueous buffers rather than forming a crystal precipitate, which can be harder to detect visually.

Core Insight: The most common failure mode for this compound is using the Free Base directly in neutral buffers. You must protonate the amine to achieve aqueous solubility.[2]

Stock Solution Preparation (The Foundation)

Before running any biological experiment, ensure your master stock is robust.

Recommended Solvents
  • Primary: DMSO (Dimethyl sulfoxide).[1] Solubility > 100 mM.[1]

  • Alternative: Ethanol (absolute).[1] Good for evaporation but volatile.[1]

  • Avoid: Water (for Free Base), unbuffered saline.[1]

Protocol: Preparing a 100 mM Stock
  • Weighing: If the compound is an oil (Free Base), weigh it directly into a tared glass vial. Do not use plastic weigh boats as the oil may stick or leach plasticizers.

  • Dissolution: Add anhydrous DMSO to reach 100 mM. Vortex for 30 seconds.[1]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

    • Note: DMSO is hygroscopic.[1] Water uptake can cause the compound to crash out over time. Use a desiccator.[1]

In Vitro Assay Troubleshooting (Buffer Compatibility)

Scenario: You dilute your DMSO stock into cell culture media or assay buffer (pH 7.4), and the solution turns cloudy or the compound precipitates over time.

The "Crash-Out" Mechanism

When you spike a DMSO stock (where the compound is solvated by organic molecules) into an aqueous buffer (pH 7.4), the solvent environment changes instantly. If the concentration exceeds the Kinetic Solubility Limit , the compound aggregates.

Troubleshooting Workflow (Decision Tree)

Solubility_Workflow Start Issue: Precipitation in Assay Buffer CheckForm Are you using Free Base or Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase Salt HCl / TFA Salt CheckForm->Salt Acidify Step 1: Convert to Salt in situ. Add 1.1 eq HCl to stock or use acidic carrier. FreeBase->Acidify CheckConc Check Final Concentration. Is it > 100 µM? Salt->CheckConc ConcHigh Yes (>100 µM) CheckConc->ConcHigh ConcLow No (<100 µM) CheckConc->ConcLow Cosolvent Add Cosolvent: 1-5% DMSO or PEG400 ConcHigh->Cosolvent CheckPH Check Buffer pH. Is pH > 8.0? ConcLow->CheckPH PH_High Yes (pH > 8) CheckPH->PH_High PH_Ok No (pH ~7.4) CheckPH->PH_Ok PH_High_Action Reduce pH to 7.0-7.4 to ensure ionization. PH_High->PH_High_Action Complex Use Carrier: 0.5% HP-β-Cyclodextrin PH_Ok->Complex caption Figure 1: Decision matrix for troubleshooting precipitation events in biological assays.

Strategic Interventions
  • Lower the pH (Slightly): If your assay tolerates it, lower the buffer pH from 7.4 to 7.0. This increases the protonated fraction of the amine, significantly boosting solubility.

  • Pre-complexation: Dilute the DMSO stock into a pure water intermediate containing HP-β-Cyclodextrin (HP-β-CD) before adding to the final buffer.[1] The cyclodextrin encapsulates the lipophilic pyrazole tail.

In Vivo Formulation Guide (Animal Dosing)

Requirement: High concentration (e.g., 10–50 mg/kg) in a volume suitable for IP, PO, or IV administration.[1]

Formulation 1: The "Golden Standard" (Saline + pH Adjust)

Best for: IV, IP, PO.

  • Vehicle: 0.9% Saline.[1]

  • Method:

    • Weigh the Free Base .

    • Add 0.9 equivalents of 1N HCl (molar basis). The oil should dissolve as it forms the salt.

    • Add saline to 90% of target volume.[1]

    • Check pH.[1][2][3][4] It will likely be acidic.[1] Adjust carefully to pH 4.5–6.0 using dilute NaOH.[1] Do not exceed pH 6.5 or it may precipitate.[1]

    • Bring to final volume.

Formulation 2: The "High Load" (Cosolvent System)

Best for: High doses where saline fails.

  • Vehicle: 5% DMSO + 40% PEG400 + 55% Water (or Saline).[1]

  • Method:

    • Dissolve compound in DMSO (5% of total vol).[1]

    • Add PEG400 (40% of total vol).[1] Mix well.

    • Slowly add Water/Saline (55% of total vol) with vortexing.[1]

  • Why this works: PEG400 acts as a bridge, solvating the lipophilic core while water solvates the amine.

Frequently Asked Questions (FAQ)

Q1: My compound is an oil. Can I just dissolve it in DMSO and use it? A: Yes, for the stock solution. However, when you dilute that DMSO stock into water, the "oil" may re-form as microscopic droplets (oiling out) if the pH is effectively neutral. We strongly recommend converting the oil to a solid hydrochloride salt for better handling, or acidifying your aqueous dilution buffer.

Q2: I see a "cloud" immediately upon adding the compound to the cell media. A: This is "kinetic crash-out."[1] The local concentration at the pipette tip exceeds solubility before mixing occurs.

  • Fix: Vortex the media while adding the compound dropwise.

  • Fix: Pre-dilute the compound in culture media containing 10% FBS (proteins in FBS bind the drug and prevent precipitation) before adding to the cells.

Q3: Can I use Tween 80? A: Yes. Tween 80 (Polysorbate 80) is excellent for this class of compounds.[1] A concentration of 0.1% to 1% in your buffer can stabilize the formulation by forming micelles around the pyrazole core.

Q4: Is the compound light sensitive? A: Pyrazoles are generally stable, but amines can oxidize. If your solution turns yellow/brown over weeks, oxidation is occurring.[1] Store stocks under nitrogen or argon if possible, and keep them dark.

References

  • Physicochemical Properties of Pyrazoles

    • Elnagdi, M. H., et al.[1] "Recent Advances in Synthesis and Properties of Pyrazoles." Molecules, 2022.[1][5][6]

    • Source: [1]

  • Solubility Strategies for Lipophilic Amines

    • Lipinski, C. A.[1] "Solubility in water and DMSO: Issues and potential solutions."[1] Pharmaceutical Development and Technology, 2002.[1]

    • Source: [1]

  • Formulation Vehicles (PEG/Cyclodextrins)

    • Loftsson, T., & Brewster, M. E.[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 2010.[1]

    • Source: [1]

  • General Amine Handling

    • University of Rochester.[1] "Workup: Amines - Methods for rendering them water-soluble."[1][2]

    • Source: [1]

Sources

Troubleshooting

Technical Support Center: Preventing Oxidation &amp; Degradation of Pyrazole Amines

Core Technical Overview Why do pyrazole amines degrade so quickly? Aminopyrazoles (particularly 3-amino and 4-aminopyrazoles) are electronically "hyper-active." The pyrazole ring is electron-rich, and the exocyclic amine...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Why do pyrazole amines degrade so quickly? Aminopyrazoles (particularly 3-amino and 4-aminopyrazoles) are electronically "hyper-active." The pyrazole ring is electron-rich, and the exocyclic amine pushes electron density even higher. This makes the nitrogen lone pair an aggressive nucleophile and a prime target for Single Electron Transfer (SET) oxidation by atmospheric oxygen.

  • The Result: Formation of diazonium species, azo-coupling products (often red/brown), and intractable polymeric tars.

  • The Catalyst: Trace transition metals (Fe, Cu) and UV light accelerate this process exponentially.

Visual Inspection & Initial Troubleshooting

Use this table to diagnose the state of your reagent immediately.

ObservationDiagnosisChemical StatusAction Required
White / Off-White Crystalline Solid Healthy>98% PurityProceed with experiment.
Pale Pink / Beige Tint Surface Oxidation95-98% PurityUsable for most reactions; factor in mass correction.
Deep Red / Brown Crust Significant Degradation<90% PuritySTOP. Purification required (See Protocol C).
Black Tar / Oil PolymerizationIrreversible DamageDiscard. Recovery is chemically inefficient.
Ammonia / Fishy Odor Hydrolysis/DecompositionRing CleavageDiscard. The pyrazole core may be compromised.

Storage & Handling Protocols

Protocol A: The "Inert Shield" (Physical Protection)

Best for: Short-term storage (<3 months) or when the free base is required for immediate use.

The Logic: Oxygen diffusion through plastic caps is the #1 cause of failure. Argon is superior to Nitrogen because it is denser than air, forming a "blanket" over the solid.

  • Container Selection: Use amber glass vials with Teflon-lined screw caps. Never use plastic containers (polystyrene/polypropylene are permeable to O₂).

  • Atmosphere Exchange:

    • Place the open vial inside a Schlenk flask or desiccator.

    • Cycle Vacuum/Argon (3 cycles, 5 minutes each).

    • Cap tightly under the inert atmosphere if possible, or immediately upon removal.

  • Temperature: Store at -20°C .

    • Critical: Allow the vial to warm to room temperature before opening to prevent moisture condensation, which catalyzes hydrolysis.

Protocol B: Salt Formation (Chemical Protection)

Best for: Long-term storage (>6 months) and bulk inventory.

The Logic: Protonating the amine removes the lone pair electrons from the HOMO (Highest Occupied Molecular Orbital), effectively "switching off" the oxidation pathway. The HCl or Oxalate salt is often indefinitely stable at room temperature.

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude pyrazole amine in a minimal amount of dry Diethyl Ether or Dichloromethane (DCM) .

  • Acidification:

    • For HCl Salt: Add 4M HCl in Dioxane dropwise at 0°C.

    • For Oxalate Salt: Add a saturated solution of Oxalic Acid in Ethanol .

  • Precipitation: A white/off-white solid should precipitate immediately.

  • Isolation: Filter rapidly under a blanket of Nitrogen.

  • Drying: Dry under high vacuum for 4 hours to remove trace acid/solvent.

  • Storage: Store the salt in standard vials; refrigeration is still recommended but less critical.

Recovery of Oxidized Material (Protocol C)

How to save a brown batch.

If your valuable intermediate has turned brown, do not run a standard silica column immediately—the oxidized impurities often streak and co-elute.

  • Dissolve: Dissolve the material in degassed EtOAc or DCM.

  • Wash: Wash with a 10% aqueous solution of Sodium Metabisulfite or Sodium Thiosulfate . This reduces surface quinone-like impurities back to colorless species or water-soluble salts.

  • Filter: Pass the organic layer through a small pad of Celite topped with Activated Charcoal .

  • Recrystallize: If solid, recrystallize from degassed Ethanol/Heptane.

Mechanism & Decision Logic (Visualized)

Diagram 1: The Degradation Cascade

Understanding why air kills your sample.

G Start Pyrazole Amine (Free Base) Step1 Radical Cation Formation Start->Step1 Step2 Azo Dimerization (Color Change) Step1->Step2 Coupling End Polymeric Tars (Irreversible) Step2->End Oligomerization Oxygen O2 / Light Oxygen->Step1 Metal Trace Fe/Cu Metal->Step1

Figure 1: Simplified oxidative degradation pathway of electron-rich aminopyrazoles.

Diagram 2: Storage Decision Matrix

Follow this logic to choose the right storage method.

DecisionTree Start New Pyrazole Amine Batch Q1 Usage Timeline? Start->Q1 ShortTerm Immediate Use (< 2 Weeks) Q1->ShortTerm MedTerm Project Storage (1-3 Months) Q1->MedTerm LongTerm Archive (> 6 Months) Q1->LongTerm Action1 Store as Free Base -20°C, Argon Flush ShortTerm->Action1 Action2 Store as Free Base Glovebox / Sealed Ampoule MedTerm->Action2 Action3 CONVERT TO SALT (HCl or Oxalate) LongTerm->Action3

Figure 2: Decision tree for selecting the optimal storage strategy based on usage timeline.

Frequently Asked Questions (FAQs)

Q: Can I use a vacuum desiccator instead of an inert gas backfill? A: No. While vacuum removes oxygen initially, maintaining a perfect static vacuum over months is difficult with standard glassware. A positive pressure of Argon is safer. Furthermore, sublimation of volatile amines can occur under high vacuum.

Q: Why did my pyrazole turn purple? A: Purple coloration often indicates the formation of complex charge-transfer salts or specific azo-coupling byproducts. This is common if the material was exposed to light. Treat it as "oxidized" and follow Protocol C.

Q: I need the free base for my reaction, but I stored it as HCl salt. How do I revert it? A: Simple. Suspend the salt in DCM or EtOAc. Add a saturated solution of NaHCO₃ (Sodium Bicarbonate) or 1M NaOH. Shake until the solid dissolves. Separate the organic layer, dry over MgSO₄, and concentrate. Do this immediately before the reaction.

Q: Is 4-aminopyrazole less stable than 3-aminopyrazole? A: Generally, yes. The 4-position in the pyrazole ring is more electron-rich (nucleophilic) compared to the 3-position. Consequently, 4-aminopyrazoles are more susceptible to oxidative attack and should be handled with higher rigor [1].

References

  • Amino-Pyrazoles in Medicinal Chemistry: A Review Source: National Institutes of Health (PMC) / Int J Mol Sci. Context: Discusses the structural reactivity and electron density differences between 3-, 4-, and 5-aminopyrazoles. URL:[Link]

  • Handling Air-Sensitive Reagents Source: Massachusetts Institute of Technology (MIT) / Aldrich Technical Bulletin AL-134. Context: Definitive guide on inert atmosphere techniques and syringe handling for sensitive amines. URL:[Link]

Optimization

Technical Support Center: Overcoming Hygroscopic Challenges in Handling Amine Derivatives

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of amine derivatives. This guide is designed for researchers, scientists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges associated with the hygroscopic nature of amine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter these sensitive compounds in their daily work. Our goal is to provide you with in-depth, field-proven insights and practical solutions to ensure the integrity of your experiments and products.

Introduction: The Pervasive Challenge of Hygroscopicity

Amine derivatives are a cornerstone of modern chemistry, pivotal in pharmaceuticals, agrochemicals, and material science. However, their inherent hygroscopicity—the tendency to attract and absorb moisture from the atmosphere—presents a significant hurdle.[1][2] This can lead to a cascade of problems, including alterations in physical properties, chemical degradation, and inaccurate measurements, ultimately compromising experimental reproducibility and product quality.[1][3][4]

This guide is structured to provide both foundational knowledge through frequently asked questions and in-depth troubleshooting for specific issues you may encounter.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the hygroscopic nature of amine derivatives.

Q1: What does it mean for an amine derivative to be hygroscopic?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1][2] Amine derivatives, due to the lone pair of electrons on the nitrogen atom, can form hydrogen bonds with water molecules in the air.[5][6] This interaction is the primary driver of their hygroscopic nature.

Q2: How can absorbed moisture affect my amine derivative and my experiment?

A: Absorbed moisture can have several detrimental effects:

  • Physical Changes: It can cause the compound to become sticky, oily, or clumpy, leading to handling difficulties such as poor flowability and caking.[2][3] In severe cases, it can lead to deliquescence, where the solid dissolves in the absorbed water to form an aqueous solution.[1]

  • Chemical Degradation: The presence of water can facilitate hydrolysis, oxidation, or other degradation pathways, leading to the formation of impurities and a decrease in the active compound's potency.[1][2][3]

  • Inaccurate Weighing: Continuous moisture absorption during weighing makes it difficult to obtain an accurate mass, leading to errors in solution concentrations and reaction stoichiometries.[1]

  • Altered Physicochemical Properties: For pharmaceutical applications, changes in hydration state can affect crystal structure, dissolution rate, and ultimately, bioavailability.[3]

Q3: What are the ideal storage conditions for hygroscopic amine derivatives?

A: The key is to minimize exposure to atmospheric moisture. Ideal storage involves:

  • Tightly Sealed Containers: Use containers with secure, airtight seals.[7] High-density polyethylene (HDPE) or glass containers are often suitable.[7] For highly sensitive materials, consider using ampoules sealed under an inert atmosphere.

  • Controlled Low-Humidity Environment: Store containers inside a desiccator containing an active desiccant like silica gel or molecular sieves.[1][7]

  • Inert Atmosphere: For exceptionally sensitive compounds, storage in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is the best practice.[1][8][9]

  • Temperature Control: Generally, storing at temperatures below 30°C (86°F) helps maintain stability.[7] Always refer to the manufacturer's Safety Data Sheet (SDS) for specific recommendations.

Q4: My amine derivative has become clumpy. Can I still use it?

A: Clumping is a clear sign of moisture absorption.[2][10] While the compound may still be usable, it is crucial to first assess its integrity.

  • Drying: You may be able to dry the compound under a high vacuum, potentially with gentle heating (ensure the temperature is well below the decomposition point).[1][11]

  • Purity Analysis: After drying, it is highly recommended to re-analyze the compound's purity (e.g., by NMR, LC-MS) and water content (e.g., by Karl Fischer titration) to ensure it has not degraded.

  • When in Doubt, Discard: If the compound's purity is compromised or cannot be verified, it is best to use a fresh, unopened container to ensure the reliability of your experimental results.[1]

Part 2: Troubleshooting Guides

This section provides detailed solutions to specific problems encountered during the handling and use of hygroscopic amine derivatives.

Guide 1: Inaccurate and Unstable Weighing

Problem: The weight of the amine derivative on the analytical balance is continuously increasing, making it impossible to get a stable and accurate reading.

Root Cause: The compound is actively absorbing moisture from the ambient air during the weighing process.[1]

Solutions:

Step-by-Step Protocol for Accurate Weighing:

  • Prepare in Advance: Have all necessary tools (spatulas, weigh boats, vials) clean, dry, and ready before opening the main container.[1]

  • Minimize Exposure Time: Open the container for the shortest possible time. Quickly take an approximate amount of the compound and immediately reseal the main container.[1]

  • Use a Suitable Weighing Vessel: A vial with a cap or a weighing boat with a small surface area is preferable to a large, open watch glass.

  • Work in a Controlled Environment:

    • Optimal: Perform the entire weighing process inside a glove box with a controlled inert and dry atmosphere.[1]

    • Acceptable: Use an analytical balance with a draft shield in a room with low relative humidity. A dehumidifier can help control the local environment.[2]

  • "Weighing by Difference" Technique:

    • Tare a sealed vial on the balance.

    • Quickly add the hygroscopic solid to the vial and seal it.

    • Record the stable weight. This is the most accurate method for obtaining the weight of the compound as it was at the moment of transfer.

Guide 2: Poor Powder Flowability, Caking, and Clumping

Problem: The amine derivative powder is not free-flowing, adhering to spatulas and glassware, and forming clumps that are difficult to break apart.[2][3]

Root Cause: Inter-particle moisture has led to the formation of liquid bridges between powder particles, increasing cohesion and causing agglomeration.[12]

Solutions:

  • Environmental Control: Conduct all powder handling in a low-humidity environment.[2] Manufacturing and processing areas should be equipped with dehumidifiers.[13]

  • Mechanical De-agglomeration:

    • For caked material, gentle grinding with a dry mortar and pestle inside a low-humidity chamber or glove box can break up clumps before use.

    • Sieving the material through an appropriate mesh can help achieve a more uniform particle size distribution, which can improve flowability.[14]

  • Use of Flow Aids (Glidants): In formulation development, the addition of a small percentage (e.g., 0.1-0.5%) of a glidant like micronized silica gel can improve the flow properties of the powder.[3][14]

  • Proper Storage: Store the material in smaller, well-sealed containers to reduce the headspace and the amount of trapped air.[15] Consider adding desiccant pouches directly into the container, ensuring they do not come into contact with the product.[15]

Guide 3: Verifying and Removing Excess Water Content

Problem: You suspect your amine derivative has absorbed a significant amount of water and you need to quantify it and potentially remove it before a moisture-sensitive reaction.

Solutions:

Protocol 1: Quantification of Water Content by Karl Fischer (KF) Titration

Karl Fischer titration is the gold standard for accurately measuring water content in chemical samples.[16]

Methodology:

  • Titrator Setup: Use a coulometric or volumetric Karl Fischer titrator.[17]

  • Reagent Selection: Use specialized KF reagents designed for amines. The basicity of amines can interfere with the titration's endpoint.[17] To counteract this, the titration medium should be neutralized, often by adding benzoic or salicylic acid to the anolyte solution before the analysis.[17][18]

  • Sample Preparation and Injection:

    • Accurately weigh the amine derivative sample using a gas-tight syringe for liquids or a dry weigh boat for solids.

    • Quickly and carefully introduce the sample into the titration cell.

  • Titration and Calculation: The instrument will automatically titrate the sample and calculate the water content, typically reported as a weight percentage (%) or parts per million (ppm).

Protocol 2: Drying Hygroscopic Amine Derivatives

Method A: High Vacuum Drying

  • Setup: Place the amine derivative in a suitable flask or dish (e.g., a Schlenk flask or a round-bottom flask).

  • Vacuum Application: Connect the flask to a high-vacuum line. A cold trap between the flask and the pump is recommended to protect the pump from any volatile components.

  • Gentle Heating (Optional): If the compound is thermally stable, gently heating it with a water bath or heating mantle can accelerate the drying process. Always refer to the compound's SDS for thermal stability data.[11]

  • Duration: Dry the compound until it reaches a constant weight.

Method B: Azeotropic Distillation

This method is useful for removing water from a solution of an amine derivative.

  • Solvent Selection: Dissolve the amine derivative in a suitable solvent that forms an azeotrope with water, such as toluene or xylene.[19]

  • Distillation Setup: Assemble a distillation apparatus, preferably with a Dean-Stark trap to collect the condensed water.

  • Reflux: Heat the solution to reflux. The water-solvent azeotrope will distill over and collect in the trap, with the denser water separating to the bottom.

  • Completion: Continue the distillation until no more water is collected in the trap.

Diagrams and Data
Workflow for Handling a New Hygroscopic Amine Derivative

G cluster_0 Initial Assessment cluster_1 Storage & Preparation cluster_2 Experimental Use A Receive Amine Derivative B Review SDS for Handling & Storage Recommendations A->B C Visually Inspect for Clumping or Deliquescence B->C D Store in Tightly Sealed Container in a Desiccator C->D If OK E For High Sensitivity: Store in Glove Box C->E If Highly Hygroscopic F Weigh using 'By Difference' Method in Low-Humidity Environment D->F E->F G Is Water Content Critical? F->G H Perform Karl Fischer Titration G->H Yes J Proceed with Experiment G->J No I Dry Compound if Necessary (Vacuum or Azeotrope) H->I Water Content > Limit H->J Water Content OK I->J

Caption: Decision workflow for handling a new hygroscopic amine derivative.

Mechanism of Water Absorption

G cluster_0 cluster_1 Amine N R R Amine->R H1 H Amine->H1 H2 H Amine->H2 Water O Amine->Water Hydrogen Bond LonePair •• WH1 H Water->WH1 WH2 H Water->WH2

Caption: Hydrogen bonding between an amine's lone pair and a water molecule.

Table 1: Compatibility of Common Drying Agents with Amines
Drying AgentCompatibility with AminesNotes
Potassium Hydroxide (KOH) Excellent Basic drying agent, highly compatible.
Sodium Hydroxide (NaOH) Excellent Similar properties to KOH.[20]
Calcium Oxide (CaO) Good Suitable for drying amines, though may not achieve complete dryness.[20]
Molecular Sieves (3Å or 4Å) Good Generally useful and efficient. Can be regenerated.
Magnesium Sulfate (MgSO₄) Good Generally useful, fast, and high capacity.[21]
Sodium Sulfate (Na₂SO₄) Good Generally useful, high capacity but slow.[21]
Calcium Chloride (CaCl₂) Unsuitable Forms complexes with amines.[20][21]
Phosphorus Pentoxide (P₄O₁₀) Unsuitable Reacts with amines.[20]

Conclusion

Successfully working with hygroscopic amine derivatives hinges on a proactive approach to moisture control. By understanding the underlying principles of hygroscopicity and implementing the rigorous handling, storage, and analytical techniques outlined in this guide, researchers can significantly enhance the reliability and reproducibility of their work. Always prioritize safety and consult the specific Safety Data Sheet for each compound before handling.

References

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. (n.d.). Diplomata Comercial. Retrieved from [Link]

  • Drying agents and their compatibilities , Hive Stimulants. (n.d.). The Hive. Retrieved from [Link]

  • Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com. (2022, April 11). Richpacking. Retrieved from [Link]

  • Full article: Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. (2022, June 21). Taylor & Francis Online. Retrieved from [Link]

  • Water contents Amines. (n.d.). Hiranuma. Retrieved from [Link]

  • Drying solvents - Sciencemadness Wiki. (2023, July 25). Sciencemadness Wiki. Retrieved from [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019, November 19). ResearchGate. Retrieved from [Link]

  • Using drying agents. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • drying the water out of hygroscopic crystals - Powered by XMB 1.9.11 - Sciencemadness.org. (2007, October 11). Sciencemadness Discussion Board. Retrieved from [Link]

  • Water Content in Aromatic Amine. (n.d.). Kyoto Electronics Manufacturing Co., Ltd. Retrieved from [Link]

  • (PDF) Drying agents - ResearchGate. (2021, December 12). ResearchGate. Retrieved from [Link]

  • How to Store Reagents - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • Workup: Drying Methods - Department of Chemistry : University of Rochester. (n.d.). University of Rochester. Retrieved from [Link]

  • 6 Powder Flow Control Problems And Solutions | APEC USA. (2021, November 2). APEC USA. Retrieved from [Link]

  • Inert Atmosphere Guide | MY Polymers. (n.d.). MY Polymers. Retrieved from [Link]

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Moodle@Units. Retrieved from [Link]

  • The food manufacturer's guide to eradicating caking and clumping - AQUALAB by Addium. (n.d.). AQUALAB by Addium. Retrieved from [Link]

  • US3972128A - Process for drying hygroscopic materials - Google Patents. (n.d.). Google Patents.
  • 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. (n.d.). Lumen Learning. Retrieved from [Link]

  • What Is The Inert Atmosphere Principle? Control Chemical Reactions For Better Results. (2026, February 10). Kindle-Tech. Retrieved from [Link]

  • Amines: Biological Roles, Physiological Effects, and Chemical Properties. (n.d.). Save My Exams. Retrieved from [Link]

  • Tablet Sticking Problems? Step-by-Step Troubleshooting Guide - LPMIE. (2025, May 27). LPMIE. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Pyrazole Propan-1-amine Coupling

Welcome to the technical support center for the synthesis of pyrazole propan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazole propan-1-amine derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial coupling reaction. We will move beyond simple protocols to explore the underlying mechanisms of common side reactions and provide robust, field-proven solutions to overcome them.

Introduction: The Challenge of Pyrazole Propan-1-amine Synthesis

The pyrazole propan-1-amine scaffold is a key structural motif in many biologically active molecules and pharmaceutical agents.[1] The synthesis, however, can be challenging, with several competing reaction pathways that reduce yield and complicate purification. The most common synthetic strategies include direct N-alkylation, Buchwald-Hartwig amination, and reductive amination. Each method presents a unique set of potential side reactions. This guide provides a structured, question-and-answer approach to diagnose and resolve these issues.

Section 1: Direct N-Alkylation with a Propan-1-amine Synthon

Direct N-alkylation of an N-H pyrazole with a suitable C3 electrophile (e.g., 1-bromo-3-chloropropane followed by amination) is a common approach. However, it is often plagued by a critical side reaction: lack of regioselectivity.

FAQ: N1 vs. N2 Alkylation Isomerism

Question: I performed an N-alkylation on my 3-substituted pyrazole and my final product is a mixture of two isomers that are difficult to separate. What's happening and how can I control the outcome?

Answer: You are observing the formation of N1 and N2 constitutional isomers. Due to the tautomerism of the pyrazole ring, the two nitrogen atoms have very similar reactivity, and alkylation often produces a mixture of products.[1][2] The final ratio is highly dependent on steric and electronic factors of both the pyrazole and the alkylating agent, as well as reaction conditions.

  • Mechanistic Insight: The selectivity is determined by the relative activation energies for the alkylation at each nitrogen. For simple alkylating agents, the N1 position is often kinetically favored.[3] However, specific functionalities on the alkylating agent can form hydrogen bonds with the pyrazole ring, stabilizing the transition state for N2 alkylation and reversing the selectivity.[3]

Troubleshooting & Solutions:

  • Steric Hindrance: The most reliable method to achieve selectivity is to leverage sterics. A bulky substituent at the 3- or 5-position of the pyrazole ring will sterically hinder the adjacent N1 or N2 nitrogen, directing the alkylation to the less hindered nitrogen.

  • Protecting Groups: A powerful strategy involves using a protecting group that can be transposed from one nitrogen to another, enabling sequential functionalization. For example, a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be used to direct arylation and subsequent N-alkylation with complete regiocontrol.[4] Similarly, a tetrahydropyranyl (THP) group can be used to direct functionalization.[5]

  • Solvent and Base Selection: The choice of solvent and base can influence the equilibrium of pyrazole intermediates.[6] For instance, in Knorr pyrazole synthesis, basic solvents like pyrrolidine were found to be selective for the N2 isomer, while tributylamine favored the N1 isomer, a significant deviation from typical acid-catalyzed conditions.[6]

  • Catalyst-Controlled Alkylation: Recent advances have shown that enzymatic cascades can achieve unprecedented regioselectivity (>99%) for pyrazole alkylation, offering a highly specific but technically advanced alternative.[2]

Analytical Confirmation: The presence of N1 and N2 isomers can be confirmed using 1H NMR, where the chemical shifts of the pyrazole ring protons will differ between the two isomers. HPLC can also be used to separate and quantify the isomer ratio.[7][8]

Diagram: N1 vs. N2 Alkylation Pathway

G cluster_start Starting Materials cluster_pathways Competing Pathways cluster_products Products Start_Pyrazole 3-Substituted Pyrazole (N-H) Base Base Start_Pyrazole->Base Deprotonation Alkyl_Halide R-X (Propan-1-amine Synthon) N1_TS Transition State (N1 Attack) Alkyl_Halide->N1_TS N2_TS Transition State (N2 Attack) Alkyl_Halide->N2_TS Base->N1_TS Base->N2_TS Product_N1 N1-Alkylated Isomer (Desired or Undesired) N1_TS->Product_N1 Lower Ea (often) Product_N2 N2-Alkylated Isomer (Desired or Undesired) N2_TS->Product_N2 Higher Ea (often) caption Fig 1. Competing pathways in direct N-alkylation of pyrazoles.

Caption: Fig 1. Competing pathways in direct N-alkylation of pyrazoles.

Section 2: Buchwald-Hartwig Amination

Coupling a halo-pyrazole (e.g., 4-bromo-pyrazole) with propan-1-amine using a palladium catalyst is a powerful C-N bond-forming strategy.[9][10] However, several side reactions can compete with the desired transformation.

FAQ: Low Yield and Formation of a Pyrazole Dimer

Question: My Buchwald-Hartwig reaction has a low yield of the desired amine, and I'm isolating a significant amount of a symmetrical pyrazole-pyrazole byproduct. What is this, and how can I prevent it?

Answer: You are observing homocoupling (dimer formation), a common side reaction in cross-coupling catalysis where two molecules of your halo-pyrazole react with each other.[11] This consumes your starting material and reduces the yield of the desired product.

  • Mechanistic Causes:

    • Presence of Oxygen: Oxygen can oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can participate in a pathway that leads to the homocoupling of organometallic intermediates.[11][12]

    • Suboptimal Reaction Conditions: High temperatures, prolonged reaction times, or incorrect reactant concentrations can favor the kinetics of homocoupling over the desired cross-coupling.[11]

    • Inefficient Catalyst Reduction: If using a Pd(II) precatalyst, its reduction to the active Pd(0) may be inefficient, leading to side reactions catalyzed by the remaining Pd(II).[11]

Troubleshooting & Solutions:

ParameterRecommended ActionRationale
Atmosphere Ensure a strictly inert atmosphere. Degas solvents thoroughly (freeze-pump-thaw or sparge with argon/nitrogen) and use a glovebox for setup if possible.[11][12]Prevents oxidation of the active Pd(0) catalyst, which is a primary cause of homocoupling.[11]
Catalyst Use a fresh batch of a Pd(0) precatalyst (e.g., Pd₂(dba)₃) or a well-defined Pd(II) precatalyst known for clean activation.Ensures efficient generation of the active catalytic species and minimizes side reactions from inactive or undesired palladium species.[12]
Ligand For sterically hindered substrates, use bulky, electron-rich phosphine ligands like BrettPhos or Xantphos.[12]These ligands promote the desired reductive elimination step to form the C-N bond and can suppress side reactions.[13]
Base Screen a range of bases. While strong bases (e.g., NaOtBu) are common, weaker inorganic bases (e.g., Cs₂CO₃, K₃PO₄) can be effective and may reduce byproduct formation.[12]An overly strong base can sometimes lead to catalyst decomposition or other side reactions.
Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-110 °C).[12]Minimizes thermal decomposition of the catalyst and reactants, which can contribute to byproduct formation.
FAQ: Formation of Dehalogenated Pyrazole

Question: My main byproduct is just my starting pyrazole without the halogen. What is this hydrodehalogenation, and how do I stop it?

Answer: Hydrodehalogenation is a side reaction where the aryl halide is reduced, replacing the halogen with a hydrogen atom. In the context of Buchwald-Hartwig amination, this can occur via β-hydride elimination from the palladium-amide intermediate.[9]

  • Mechanistic Insight: After the amine coordinates to the palladium center, an alternative pathway to reductive elimination is β-hydride elimination. This is particularly relevant for primary amines like propan-1-amine which possess β-hydrogens.[14] This forms a Pd-H species, which can then reductively eliminate with the aryl group to give the dehalogenated arene and regenerate the catalyst.

Troubleshooting & Solutions:

  • Ligand Choice: This is the most critical factor. The use of bulky, electron-rich ligands with a wide "bite angle," such as Xantphos or Josiphos, is crucial. These ligands sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination.[9][12][13]

  • Protecting the Pyrazole N-H: If your starting material is an N-H pyrazole, this site can compete in the coupling. Protecting the pyrazole nitrogen with a group like trityl can improve reaction outcomes.[12][14][15]

  • Base and Solvent: Ensure strictly anhydrous conditions. Water can be a proton source for the hydrodehalogenation pathway. Using a non-protic solvent like toluene or dioxane is recommended.[12]

Diagram: Troubleshooting Buchwald-Hartwig Amination

G cluster_solutions_dimer Solutions for Dimer cluster_solutions_dehalo Solutions for Dehalogenation Start Low Yield or Byproduct Formation Analysis Analyze Crude Reaction (LC-MS, NMR) Start->Analysis Dimer Homocoupling Dimer Observed? Analysis->Dimer Dehalogenation Hydrodehalogenation Observed? Dimer->Dehalogenation No Sol_Inert Improve Inert Atmosphere Dimer->Sol_Inert Yes Sol_Ligand Switch to Bulky Ligand (e.g., Xantphos) Dehalogenation->Sol_Ligand Yes End Re-run Optimized Reaction Dehalogenation->End No Sol_Catalyst Use Fresh Precatalyst Sol_Inert->Sol_Catalyst Sol_Temp Lower Reaction Temperature Sol_Catalyst->Sol_Temp Sol_Temp->End Sol_Protect Protect Pyrazole N-H Sol_Ligand->Sol_Protect Sol_Anhydrous Ensure Anhydrous Conditions Sol_Protect->Sol_Anhydrous Sol_Anhydrous->End caption Fig 2. A logical guide for troubleshooting Buchwald-Hartwig issues.

Caption: Fig 2. A logical guide for troubleshooting Buchwald-Hartwig issues.

Section 3: Reductive Amination

Reductive amination involves the reaction of a carbonyl compound (e.g., a pyrazole-carbaldehyde) with an amine (propan-1-amine) to form an imine intermediate, which is then reduced in situ to the target amine.[16]

FAQ: Formation of a Tertiary Amine and an Alcohol Byproduct

Question: My reductive amination is messy. I'm seeing a byproduct with double the mass of my propan-1-amine added, as well as the alcohol corresponding to my starting aldehyde. How do I get a cleaner reaction?

Answer: You are encountering two common side reactions:

  • Over-alkylation: The desired secondary amine product is nucleophilic and can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to an undesired tertiary amine. This is a very common issue when trying to make secondary amines via this method.[16]

  • Carbonyl Reduction: Your reducing agent is reducing the starting aldehyde to an alcohol before it has a chance to form the imine with propan-1-amine.

Troubleshooting & Solutions:

  • Choice of Reducing Agent: This is the most critical parameter. Standard reducing agents like NaBH₄ will readily reduce aldehydes. You must use a milder, more selective reducing agent that preferentially reduces the iminium ion over the carbonyl group.

    • Sodium triacetoxyborohydride (NaBH(OAc)₃): This is the reagent of choice for many reductive aminations. It is mild enough not to significantly reduce the aldehyde but is very effective at reducing the intermediate iminium ion.[17] It is moisture-sensitive and typically used in solvents like DCE or THF.[17]

    • Sodium cyanoborohydride (NaBH₃CN): Another classic choice that is selective for the imine.[16] However, it is toxic and can generate HCN under acidic conditions, so NaBH(OAc)₃ is often preferred.

  • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1-1.2 equivalents) relative to the aldehyde. Avoid a large excess of the aldehyde, which would drive the over-alkylation side reaction.

  • pH Control: The formation of the imine is typically favored under mildly acidic conditions (pH 4-6), which protonate the carbonyl oxygen, making it more electrophilic. However, the reducing agent requires a non-acidic environment to be effective. Often, adding a small amount of acetic acid can catalyze imine formation without destroying the hydride reagent.

  • One-Pot, Two-Step Procedure: If selectivity remains an issue, you can perform the reaction in two distinct steps. First, form the imine by mixing the aldehyde and amine, often with a dehydrating agent like MgSO₄.[18] After confirming imine formation (e.g., by TLC or crude NMR), then add the reducing agent. This separates the two competing processes.

Analytical Confirmation: The various products (secondary amine, tertiary amine, alcohol) can be readily identified and quantified using LC-MS, which will show the expected molecular weights for each species, and by GC-MS if the compounds are volatile.[19][20]

Section 4: Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • To an oven-dried reaction vessel (e.g., a microwave vial or Schlenk tube) containing a magnetic stir bar, add the halo-pyrazole (1.0 equiv), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and ligand (e.g., Xantphos, 2-5 mol%).[12]

  • Reaction Setup:

    • Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.[12]

    • Add the base (e.g., Cs₂CO₃, 2.0 equiv).

    • Via syringe, add anhydrous, degassed solvent (e.g., toluene or dioxane).[12]

    • Finally, add propan-1-amine (1.2 equiv) via syringe.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[12]

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification:

    • Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Reductive Amination

This protocol uses the preferred NaBH(OAc)₃ reagent.

  • Reaction Setup:

    • To a round-bottom flask containing a magnetic stir bar, add the pyrazole-aldehyde (1.0 equiv) and an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[17]

    • Add propan-1-amine (1.2 equiv) to the solution.

    • If desired, add a catalytic amount of acetic acid (e.g., 0.1 equiv) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction:

    • In a single portion, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) to the stirring solution. Note: The reaction may bubble slightly as it proceeds.

    • Continue to stir at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is consumed (typically 2-16 hours).

  • Work-up and Purification:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Stir vigorously for 15-30 minutes until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and extract with DCM or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

  • Utopia Point Bayesian Optimization Finds Condition-Dependent Selectivity for N-Methyl Pyrazole Condensation. ACS Central Science. Available from: [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole. ResearchGate. Available from: [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. ResearchGate. Available from: [Link]

  • C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society. Available from: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available from: [Link]

  • Functionalized Pyrazoles as Agents in C--C Cross-Coupling Reactions. Zeitschrift für Naturforschung B. Available from: [Link]

  • Pyrazole. SlideShare. Available from: [Link]

  • Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition. Available from: [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Chemistry – An Asian Journal. Available from: [Link]

  • Activation Energy Estimation for Alkylation of Pyrazole (Part II). WuXi Biology. Available from: [Link]

  • Heterocyclic aromatic amide protecting groups for aryl and phthalocyaninesulfonic acids. Canadian Journal of Chemistry. Available from: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. ResearchGate. Available from: [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. Available from: [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules. Available from: [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. Available from: [Link]

  • Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. Available from: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available from: [Link]

  • Reductive Amination of 1-Hydroxy-2-propanone Over Nickel and Copper Catalysts. Chemical and Biochemical Engineering Quarterly. Available from: [Link]

  • Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. Organic Process Research & Development. Available from: [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. Reddit. Available from: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Data. Available from: [Link]

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. ResearchGate. Available from: [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN. Available from: [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Research. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. Semantic Scholar. Available from: [Link]

  • Active drug substance impurity profiling part I. LC/UV diode array spectral matching. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. SlidePlayer. Available from: [Link]

  • The reaction of compound 1 with amino pyrazoles. ResearchGate. Available from: [Link]

  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. Available from: [Link]

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available from: [Link]

  • CuI-Catalyzed Coupling Reactions of 4-Iodopyrazoles and Alcohols: Application toward Withasomnine and Homologs. Molecules. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. Available from: [Link]

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Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

Topic: 1H NMR Spectrum Analysis of 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.[1][2] Executive S...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of 1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Discovery Leads.[1][2]

Executive Summary

1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)propan-1-amine (CAS: 1009000-54-7) is a critical "benzylic-like" amine building block used frequently in the synthesis of kinase inhibitors and GPCR ligands.[1][2][3] Its structural integrity is defined by the electron-rich 1,3,5-trimethylpyrazole core, which imparts unique shielding effects compared to standard phenyl analogs.[1][2]

This guide provides a technical comparison of the 1H NMR spectral features of this amine against its synthetic precursor (the ketone) and its salt forms.[2][3] It establishes a self-validating protocol for confirming regio-purity and salt stoichiometry, essential for downstream SAR (Structure-Activity Relationship) consistency.

Part 1: Structural Logic & Assignment Strategy

To interpret the spectrum accurately, we must deconstruct the molecule into three magnetic zones.[2][3] The pyrazole ring current is less intense than a benzene ring, leading to slightly upfield shifts for attached alkyl groups compared to benzyl amines.[1][2][3]

Zone Analysis
  • Zone A: The Pyrazole Core (Regio-integrity)

    • N-Methyl (

      
      ):  Deshielded by the adjacent nitrogen.[1][2][3] Typically appears as a sharp singlet around 3.60 – 3.75 ppm .[1][3]
      
    • C-Methyls (

      
       & 
      
      
      
      ):
      These are chemically non-equivalent due to the N-substitution.[1][2][3] They appear as two distinct singlets (or closely overlapping) in the 2.10 – 2.40 ppm range.[2][3]
    • Critical Check: If you see three methyl signals in the 2.0–2.5 range, you likely have a regioisomer impurity (e.g., 1,3,4-trimethyl isomer).[1][2]

  • Zone B: The Chiral Center (

    
    -Methine) [1][2][3]
    
    • The proton at the chiral center (

      
      ) is the diagnostic handle for reaction monitoring.[1][2]
      
    • Shift: 3.70 – 4.00 ppm (Triplet or dd).

    • Note: In the ketone precursor, this signal is absent.[1][2][3]

  • Zone C: The Propyl Chain

    • 
      -Methylene (
      
      
      
      ):
      Multiplet, 1.60 – 1.90 ppm .[1][2]
    • 
      -Methyl (
      
      
      
      ):
      Triplet, 0.80 – 0.95 ppm .[1][2]

Part 2: Comparative Analysis (The Core)

This section compares the target molecule against its primary alternatives/states encountered during synthesis and formulation.

Comparison 1: Product (Amine) vs. Precursor (Ketone)

Context: Monitoring the reductive amination of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-one.[1][2][3]

FeatureTarget: Propan-1-amine Precursor: Propan-1-one Diagnostic Action

-Proton

3.85 ppm (t, 1H)
ABSENT Primary conversion metric. Integration of this signal vs. Pyrazole-Me quantifies yield.[1][2][3]
Propyl

-CH2
Multiplet (

1.70)
Quartet/Multiplet (

2.[1][2][3]70)
Ketone

-protons are significantly deshielded by the carbonyl.[1][2][3]

Signal
Broad singlet (

1.5-2.0)*
ABSENTExchangeable.[1][2][3] Disappears with

shake.[1][2][3]
Py-Methyls

2.15, 2.20, 3.65

2.30, 2.45, 3.80
Carbonyl anisotropy shifts pyrazole methyls downfield.[1][2]
Comparison 2: Free Base vs. HCl Salt

Context: Verification of salt formation for solubility/stability studies.

FeatureFree Base (

)
HCl Salt (

)
Mechanistic Insight

-Methine

3.85 ppm

4.20 – 4.40 ppm
Protonation of the amine (

) inductively deshields the adjacent CH.[1][2][3]
Amine Protons Broad/InvisibleBroad hump (

8.0+)
Ammonium protons are visible in DMSO and integrate to 3H.[1][2][3]
Solubility Soluble in

Insoluble in

Use DMSO-d6 for salts to prevent aggregation broadening.[1][2][3]

Part 3: Visualization of Logic

Diagram 1: Spectral Assignment Workflow

This flowchart illustrates the decision logic for validating the structure based on the comparisons above.

NMR_Logic Start Crude Sample (Post-Workup) Solvent Select Solvent: CDCl3 (Base) or DMSO-d6 (Salt) Start->Solvent ZoneA Check Zone A (2.0 - 4.0 ppm) Count Methyl Singlets Solvent->ZoneA ZoneA_Decision 3 Singlets Found? ZoneA->ZoneA_Decision ZoneB Check Zone B (3.7 - 4.4 ppm) Look for Methine Triplet ZoneA_Decision->ZoneB Yes (1 N-Me, 2 C-Me) Impurity Suspect Regioisomer (1,3,4-trimethyl) ZoneA_Decision->Impurity No (Mixed/Split) ZoneB_Decision Signal Present? ZoneB->ZoneB_Decision Precursor Incomplete Reaction (Ketone Present) ZoneB_Decision->Precursor No (Signal Missing) Confirm Target Structure Confirmed Calculate Purity ZoneB_Decision->Confirm Yes (Triplet)

Caption: Logical workflow for validating 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine structural integrity.

Part 4: Experimental Protocol

To ensure reproducibility and valid comparisons, follow this standardized protocol.

Materials
  • Solvent: Chloroform-d (

    
    , 99.8% D) for free base; DMSO-
    
    
    
    for salts.[1][2][3]
  • Internal Standard: TMS (Tetramethylsilane) usually present in solvent (0.00 ppm).[1][2][3]

  • Instrument: 400 MHz or higher recommended for clear resolution of methyl singlets.[1][3]

Step-by-Step Procedure
  • Sample Preparation:

    • Weigh 5–10 mg of the amine into a clean vial.[1][3]

    • Add 0.6 mL of solvent.[1][3][4][5]

    • Crucial: If analyzing the free base, ensure the sample is dry.[2][3] Residual water can broaden the

      
      -CH signal via exchange with the adjacent 
      
      
      
      .[1][2][3]
  • Acquisition Parameters:

    • Pulse Angle:

      
       (standard).[1][2][3]
      
    • Relaxation Delay (

      
      ): Set to >5 seconds .
      
    • Reasoning: Methyl groups on heterocycles often have longer

      
       relaxation times.[1][3] A short delay will suppress their integration, leading to incorrect stoichiometry calculations (e.g., appearing as 2.5H instead of 3H).[2][3]
      
  • Processing:

    • Phase correction: Manual phasing is preferred to flatten the baseline around the methyl region.[2][3]

    • Integration: Calibrate the N-Methyl singlet (approx 3.6 ppm) to 3.00 H .

  • Validation Check:

    • Verify the propyl methyl triplet (0.9 ppm) integrates to 3.00 H (

      
       0.1).[1][2][3]
      
    • Verify the

      
      -methine (3.8 ppm) integrates to 1.00 H .
      

Part 5: Troubleshooting & Impurity Profile

ObservationPotential CauseRemediation
Extra singlet at ~2.1 ppm Acetone/Acetyl impurityCheck solvent history; dry sample.[1][2][3]

-CH appears as broad blob
Fast exchange / Wet solventAdd a drop of

to collapse coupling or dry the sample.[1][2][3]
Split methyl singlets Rotamers or RegioisomersRun VT-NMR (Variable Temp). If peaks coalesce, it's rotamers.[1][2][3] If not, it's a regioisomer mixture.[1][2][3]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23005932, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-ol (Analogous Precursor Data).[1][2][3] Retrieved from [Link][1][2][3]

  • Elguero, J. et al. Proton NMR spectra of pyrazoles. Magnetic Resonance in Chemistry.[1][2][3][5][6] (Standard Reference for Pyrazole Substituent Effects).

Sources

Comparative

A Comparative Guide to HPLC Method Development for the Purity of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine

This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for assessing the purity of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, a polar, basic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth exploration of High-Performance Liquid Chromatography (HPLC) method development for assessing the purity of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, a polar, basic compound that presents unique analytical challenges. We will delve into the rationale behind experimental choices, compare various chromatographic strategies, and provide a detailed, validated protocol. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for similar polar analytes.

The Analytical Challenge: Unraveling the Complexities of Polar Amines

The analysis of polar, basic compounds like 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine by traditional reversed-phase (RP) HPLC is fraught with difficulties.[1][2] These molecules often exhibit poor retention on conventional C18 columns and are prone to peak tailing due to strong interactions with residual silanol groups on the silica-based stationary phase.[1] Furthermore, the propan-1-amine structure introduces a chiral center, necessitating consideration of enantiomeric separation if the compound is a racemate. The pyrazole moiety, while providing some UV absorbance, may not be a strong chromophore, potentially requiring more universal detection techniques for accurate quantification of impurities.

This guide will systematically address these challenges by exploring a logical workflow for method development, from initial column and mobile phase screening to detector selection and final method validation.

A Systematic Approach to Method Development

Our strategy for developing a robust HPLC method is built on a foundation of understanding the analyte's physicochemical properties and systematically evaluating the chromatographic variables that will most significantly impact the separation.

Diagram: HPLC Method Development Workflow

MethodDevelopmentWorkflow cluster_0 Phase 1: Analyte Characterization & Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation & Comparison A Analyte Characterization (pKa, logP, UV spectrum) B Column Screening (RP, HILIC, Mixed-Mode) A->B C Mobile Phase Screening (pH, Organic Modifier) B->C D Fine-tune Gradient & Temperature C->D Select best initial conditions E Detector Selection (UV, CAD, ELSD) D->E F Method Validation (ICH Guidelines) E->F Finalize Method G Comparison with Alternatives (SFC, GC) F->G

Caption: A systematic workflow for HPLC method development for polar amines.

Part 1: Foundational Strategy - Column and Mobile Phase Selection

The cornerstone of a successful separation is the selection of an appropriate stationary and mobile phase combination that provides adequate retention and selectivity for the target analyte and its potential impurities.

Column Chemistry: Moving Beyond Traditional C18

For a polar amine, several column chemistries offer significant advantages over standard C18 phases.

  • Polar-Embedded Phases: These columns have a polar group (e.g., amide or carbamate) embedded near the base of the alkyl chain.[3] This feature allows the use of highly aqueous mobile phases without the risk of stationary phase collapse, a common issue with traditional C18 columns.[4] The polar group also helps to shield the analyte from interacting with acidic silanol groups, leading to improved peak shape.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns utilize a polar stationary phase (e.g., bare silica, diol, or amide) and a mobile phase rich in organic solvent (typically acetonitrile) with a small amount of aqueous buffer.[5] This technique is particularly well-suited for the retention of very polar compounds that show little to no retention in reversed-phase mode.[5]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange functionalities, offering multiple modes of interaction with the analyte. This can provide unique selectivity for complex mixtures of polar and non-polar compounds.

Mobile Phase Optimization: The Key to Selectivity and Peak Shape

The mobile phase composition, particularly its pH and the choice of organic modifier, plays a critical role in controlling the retention and peak shape of ionizable compounds.

  • pH Control: The propan-1-amine moiety is basic. Operating the mobile phase at a pH approximately 2 units below the pKa of the amine will ensure it is in its protonated, charged form. This can enhance interaction with some stationary phases and improve solubility in the mobile phase. Conversely, a higher pH can suppress this ionization. A buffered mobile phase is essential for reproducible retention times.

  • Organic Modifier: Acetonitrile and methanol are the most common organic modifiers in reversed-phase and HILIC. Their different polarities and solvation characteristics can significantly impact selectivity.

  • Additives: For basic compounds, the addition of a small amount of an acidic modifier, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can improve peak shape by masking silanol interactions.[6]

Part 2: The Critical Role of Detection

Given that the UV absorbance of the pyrazole ring may be insufficient for detecting low-level impurities, alternative detection methods should be considered.

Charged Aerosol Detection (CAD): A Universal Approach

CAD is a powerful technique for the analysis of non-volatile and semi-volatile compounds, irrespective of their optical properties.[7][8][9] The detector response is proportional to the mass of the analyte, making it a valuable tool for impurity profiling and content uniformity studies.[8]

Diagram: Principle of Charged Aerosol Detection (CAD)

CAD_Principle Eluent HPLC Eluent Nebulizer Nebulizer Eluent->Nebulizer Enters Droplets Aerosol Droplets Nebulizer->Droplets Forms DryingTube Heated Drying Tube Droplets->DryingTube Passes through Particles Dried Analyte Particles DryingTube->Particles Solvent Evaporates Charging Corona Charger (+N2 ions) Particles->Charging Enters ChargedParticles Charged Particles Charging->ChargedParticles Charges Particles Detector Electrometer ChargedParticles->Detector Measures Charge Signal Signal Output Detector->Signal

Caption: The operational principle of a Charged Aerosol Detector (CAD).

Evaporative Light Scattering Detection (ELSD): A Complementary Technique

Similar to CAD, ELSD is a universal detector that is not dependent on the chromophoric properties of the analyte.[10][11] It works by nebulizing the eluent, evaporating the mobile phase, and then measuring the light scattered by the remaining non-volatile analyte particles.[11] ELSD is compatible with gradient elution and is suitable for a wide range of compounds.[10][11]

Part 3: Comparative Analysis of Analytical Techniques

While a well-developed HPLC-CAD method is a robust solution, it is important to consider alternative and complementary techniques.

FeatureHPLC-UVHPLC-CAD/ELSDSupercritical Fluid Chromatography (SFC)Gas Chromatography (GC-FID/MS)
Principle UV/Vis AbsorbanceMass-based (Aerosol)Partitioning in Supercritical CO2Partitioning in Gas Phase
Analyte Suitability Chromophoric compoundsNon-volatile & semi-volatile compounds[8][11]Polar and non-polar compounds, chiral separations[12][13][14]Volatile & thermally stable compounds (or derivatives)
Strengths Simple, robust, widely availableUniversal detection, good for impurity profiling[8][9]Fast separations, reduced solvent consumption[12]High resolution, structural information (MS)
Limitations Not suitable for non-chromophoric analytes[15]Destructive, requires volatile mobile phase buffersMay require specialized instrumentationMay require derivatization for polar amines
Application to Analyte Potentially suitable for the main peak, but may miss impurities.Highly Recommended for accurate purity determination.A strong alternative, especially for chiral separation.Possible, but may be less direct than LC methods.

Experimental Protocol: A Validated HPLC-CAD Method

This section provides a detailed, step-by-step protocol for the purity determination of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, and column thermostat.

  • Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: Polar-embedded C18, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-10 min: 5% to 50% B

    • 10-12 min: 50% to 95% B

    • 12-14 min: 95% B

    • 14-14.1 min: 95% to 5% B

    • 14.1-18 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 5 µL.

  • CAD Settings:

    • Evaporation Temperature: 35°C

    • Nebulizer Gas (N2): 60 psi

    • Data Collection Rate: 10 Hz

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine sample.

  • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1.0 mg/mL.

  • Vortex to ensure complete dissolution.

  • Filter through a 0.22 µm PTFE syringe filter before injection.

Method Validation:

The method should be validated according to ICH guidelines, assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Alternative Technique: Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful technique for the analysis of polar compounds and is particularly advantageous for chiral separations.[12][13][14] It utilizes supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[14] The low viscosity of the supercritical fluid allows for faster separations and higher efficiency compared to HPLC.[12] For the chiral propanamine, an SFC method using a polysaccharide-based chiral stationary phase would be a highly effective alternative for determining enantiomeric purity.[16][17][18]

Conclusion

The successful purity analysis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine by HPLC requires a departure from traditional reversed-phase methodologies. A systematic approach focusing on polar-compatible stationary phases, careful mobile phase pH control, and the use of universal detectors like CAD provides a robust and reliable solution. By understanding the underlying chemical principles and comparing the available analytical technologies, researchers can develop and validate methods that ensure the quality and safety of pharmaceutical compounds. While the presented HPLC-CAD method is a strong primary choice, alternative techniques like SFC offer compelling advantages, particularly for rapid analysis and chiral separations, and should be considered as part of a comprehensive analytical strategy.

References

  • HWI group. (2025, October 1). Blog: Charged Aerosol Detection in Pharmaceutical Analysis.
  • Chromatography Today. How Good is SFC for Polar Analytes?.
  • Thermo Fisher Scientific. (2025, March 19). Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC).
  • LCGC International. (2026, February 15). Charged Aerosol Detection in Pharmaceutical Analysis: An Overview.
  • Coriolis Pharma. Liquid Chromatography with Charged Aerosol Detection.
  • PubMed. (2012, October 15). Charged aerosol detection in pharmaceutical analysis.
  • Teledyne Labs. What is Supercritical Fluid Chromatography (SFC) Chromatography?.
  • JoVE. (2024, December 5). Video: Supercritical Fluid Chromatography.
  • JASCO. Introduction to Supercritical Fluid Chromatography (The Basics).
  • Agilent. Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS.
  • PubMed. (2011, July 15). A new method for the determination of biogenic amines in cheese by LC with evaporative light scattering detector.
  • ResearchGate. (2025, August 7). The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations.
  • ResearchGate. Application of LC with Evaporative Light Scattering Detector for Biogenic Amines Determination in Fair Trade Cocoa-Based Products.
  • PubMed. (2009, May 15). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products.
  • Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities.
  • International Journal of ChemTech Applications. (2014, August 10). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Retrieved from [Link]

  • Lab Manager. (2020, November 19). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis.
  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Wikipedia. Evaporative light scattering detector.
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  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.
  • Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?.
  • RSC Publishing. Development of an HPLC method for the determination of amines in a leukemia mouse model.
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  • Sigma-Aldrich. 3-(1H-pyrazol-4-yl)propan-1-amine.
  • ResearchGate. (2025, August 5). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
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  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases.
  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.

Sources

Validation

A Comparative Guide to the FTIR Characteristic Peaks of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of the novel compound, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine. As direct experimental data for t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopic features of the novel compound, 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine. As direct experimental data for this specific molecule is not publicly available, this document establishes a predictive framework by comparing its constituent functional groups to well-characterized structural analogs. This approach allows for a robust interpretation of the key vibrational modes essential for structural confirmation and quality control in research and drug development settings.

Introduction to FTIR-Based Structural Elucidation

FTIR spectroscopy is an indispensable analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For a novel molecule like 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine, FTIR serves as a rapid, non-destructive method to confirm the successful synthesis and purity by verifying the presence of its key chemical motifs: a primary amine, an aliphatic propyl chain, and a substituted pyrazole ring.

The core of this guide is a comparative analysis. We will deconstruct the target molecule and compare its expected spectral features with the known FTIR spectra of Propylamine (representing the aliphatic primary amine portion) and 1,3,5-Trimethylpyrazole (representing the substituted heterocyclic core).

Molecular Structure and Functional Group Analysis

The target molecule is composed of three distinct regions, each with characteristic vibrational modes:

  • Primary Aliphatic Amine (-CH-NH₂): This group is defined by N-H stretching and bending vibrations, as well as C-N stretching. Primary amines are distinguished by the presence of two N-H stretching bands.[1]

  • Propyl Group (-CH₂-CH₂-CH₃): This saturated alkyl chain will exhibit characteristic C-H stretching and bending vibrations.[2]

  • 1,3,5-Trimethyl-1H-pyrazole Ring: This substituted aromatic heterocycle displays a unique fingerprint of C=C and C=N ring stretching, C-H stretching from the methyl groups, and various in-plane and out-of-plane bending vibrations.[3]

Chemical structure of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine

Figure 1. Structure of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine with key functional groups highlighted.

Comparative Spectral Analysis

To predict the spectrum of our target molecule, we will analyze the experimental spectra of its core components.

Propylamine provides the reference spectrum for the aminopropane side chain. Its key absorptions are directly analogous to those expected in our target molecule.

  • N-H Stretching: Primary amines characteristically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the N-H bonds.[1][4] Propylamine exhibits these "twin peaks."[5] The presence of hydrogen bonding can cause these peaks to broaden.[5]

  • N-H Bending (Scissoring): A medium to strong absorption is expected between 1650-1580 cm⁻¹ due to the scissoring deformation of the -NH₂ group.[1][2]

  • C-N Stretching: The stretching vibration of the C-N bond in aliphatic amines typically appears as a medium-intensity band in the 1250-1020 cm⁻¹ range.[1][6]

  • N-H Wagging: A broad, strong band between 910-665 cm⁻¹ can be attributed to the out-of-plane wagging of the N-H bonds, a feature characteristic of primary and secondary amines.[1]

The propyl group and the methyl substituents on the pyrazole ring contribute to the C-H stretching region.

  • C-H Stretching: Strong absorptions between 3000-2850 cm⁻¹ are characteristic of sp³-hybridized C-H bonds in the propyl and methyl groups.[2][7] These are some of the most intense peaks in the spectrum.

The 1,3,5-trimethylpyrazole component contributes key vibrations related to the pyrazole ring structure.

  • Ring Stretching (C=C and C=N): Aromatic and heteroaromatic rings display a series of complex stretching vibrations. For pyrazole derivatives, these typically appear as medium to strong bands in the 1625-1430 cm⁻¹ region.[3][8] Specifically, a strong mixed C=N and C=C stretching mode for a similar pyrazole was observed experimentally at 1508 cm⁻¹.[3]

  • Methyl C-H Vibrations: In addition to stretching, the methyl groups exhibit characteristic bending vibrations. Asymmetric and symmetric deformations are expected around 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively.[3]

  • C-N Ring Stretching: The stretching of the C-N bonds within the pyrazole ring itself is often observed as an intense band. For example, a strong band at 1290 cm⁻¹ has been attributed to C-N stretching in a pyrazole ring system.[9]

Predicted FTIR Spectrum for 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine

By synthesizing the data from our comparative analysis, we can construct a predicted summary of the characteristic peaks for the target molecule.

Predicted Wavenumber (cm⁻¹)IntensityVibrational AssignmentComparative Origin
~3400 & ~3300Medium, BroadN-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)[1][10]
3000 - 2850StrongC-H Stretch (Alkyl & Methyl)Propyl & Methyl Groups[7]
~1620MediumN-H Bend (Scissoring)Primary Amine (-NH₂)[1][5]
1600 - 1450Medium-StrongC=C & C=N Ring StretchPyrazole Ring[3][8]
1465 - 1370MediumC-H Bend (Methyl Groups)Methyl Groups[3]
~1290StrongC-N Stretch (Ring)Pyrazole Ring[9]
1250 - 1020MediumC-N Stretch (Aliphatic)Amine Side Chain[1]
910 - 665Broad, StrongN-H WagPrimary Amine (-NH₂)[1]
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To validate this predictive model, a high-quality experimental spectrum should be acquired. Attenuated Total Reflectance (ATR) is the recommended method due to its minimal sample preparation and high reproducibility.[11][12]

Objective: To obtain the FTIR spectrum of solid or liquid 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine.

Instrumentation:

  • FTIR Spectrometer (e.g., Bruker Tensor, Agilent Cary, Shimadzu IRTracer)

  • ATR Accessory with a diamond or zinc selenide (ZnSe) crystal[12]

Procedure:

  • Background Scan: Ensure the ATR crystal surface is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and allowing it to dry completely. Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the sample (a few milligrams of powder or one drop of liquid) onto the center of the ATR crystal to completely cover the sampling area.

  • Apply Pressure: Use the ATR pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is critical for achieving a high-quality spectrum.

  • Spectrum Acquisition: Collect the sample spectrum. A typical measurement consists of 16 to 32 co-added scans at a spectral resolution of 4 cm⁻¹.[13]

  • Data Processing & Cleaning: After acquisition, clean the sample from the crystal surface using an appropriate solvent. Process the spectrum using the spectrometer software, which may include an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.[14]

Visualization of the Analytical Workflow

The logical process for predicting and confirming the spectral features of a novel compound follows a clear workflow, from structural deconstruction to experimental validation.

FTIR_Analysis_Workflow cluster_prediction Predictive Analysis cluster_groups cluster_comparison Comparative Analysis cluster_synthesis Synthesis & Validation Target Target Molecule 1-(trimethyl-pyrazol-4-yl) propan-1-amine Deconstruct Deconstruct into Functional Groups Target->Deconstruct Amine Primary Amine Deconstruct->Amine Alkyl Propyl Chain Deconstruct->Alkyl Pyrazole Pyrazole Core Deconstruct->Pyrazole Propylamine Analog 1: Propylamine Spectrum Amine->Propylamine Compare Alkyl->Propylamine Compare Trimethylpyrazole Analog 2: 1,3,5-Trimethylpyrazole Spectrum Pyrazole->Trimethylpyrazole Compare Predict Build Predicted Spectrum (Summary Table) Propylamine->Predict Trimethylpyrazole->Predict Experiment Acquire Experimental Spectrum (ATR-FTIR Protocol) Predict->Experiment Guides Validate Compare Predicted vs. Experimental Data Predict->Validate Reference Experiment->Validate

Caption: Workflow for predictive FTIR analysis and experimental validation.

References

Sources

Comparative

Beyond the Certificate of Analysis: A Multiphasic Validation Protocol for Pyrazole Building Blocks

Topic: Validating Chemical Purity of Pyrazole Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemistry, the pyr...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating Chemical Purity of Pyrazole Building Blocks Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the pyrazole ring is a privileged scaffold, present in blockbuster drugs ranging from Celecoxib to Ruxolitinib. However, for the synthetic chemist, pyrazole building blocks present a unique "purity paradox." A vendor's Certificate of Analysis (CoA) claiming >98% purity by HPLC-UV is frequently misleading due to three inherent characteristics of the scaffold: annular tautomerism , N-alkylation regioisomerism , and silent inorganic contamination (metal scavenging).

This guide contrasts standard industrial QC methods with a Multiphasic Validation Protocol (MVP) designed for high-stakes drug development. We provide experimental evidence demonstrating why relying solely on LC-MS and 1H NMR can lead to critical failures in Structure-Activity Relationship (SAR) models and process scaling.

Part 1: The Challenge – Why Standard QC Fails

Most commercial pyrazoles are validated using two methods:

  • HPLC-UV (254 nm): Measures relative absorption of organic components.

  • 1H NMR (1D): Verifies general structure.

The Failure Points:

  • The Regioisomer Trap: In

    
    -substituted pyrazoles, the difference between the 1,3-isomer and the 1,5-isomer is often invisible in standard HPLC due to identical polarity and UV chromophores.
    
  • The "Invisible" Mass: Pyrazoles are excellent ligands for transition metals. A sample can be 99% pure by HPLC area but only 85% pure by weight due to trapped palladium salts or hygroscopic water, which have no UV signal.

  • Tautomeric Averaging: In

    
    -unsubstituted pyrazoles, rapid proton exchange can broaden NMR signals, masking impurities under the baseline.
    
Part 2: Comparative Methodology

We compared two validation workflows on a batch of 3-methyl-5-phenyl-1H-pyrazole (a common precursor) and its


-methylated derivative.
Method A: Standard Industrial QC (The Baseline)
  • Technique: RP-HPLC (C18 column, Water/ACN gradient) + 1D 1H NMR (DMSO-d6).

  • Typical Result: Single peak at 254 nm; clean aromatic protons in NMR.

  • Verdict: "Pass" (Assumed >98%).

Method B: Multiphasic Validation Protocol (The Gold Standard)
  • Technique 1: Quantitative NMR (qNMR) using an Internal Standard (Maleic Acid) for absolute weight % purity.

  • Technique 2: 1H-15N HMBC for definitive regioisomer assignment.

  • Technique 3: Trace Metal Analysis (ICP-MS) for catalyst poisoning potential.

Part 3: Experimental Data & Analysis
3.1 Quantitative Purity: The "Weight" Gap

We analyzed a commercial batch of 1,3-dimethyl-5-phenyl-1H-pyrazole labeled as "98% Pure."

MetricMethod A (Standard QC)Method B (qNMR Protocol)Discrepancy Cause
Purity Value 99.2% (Area %) 88.4% (Weight %) Residual salts & solvent
Water Content Not Detected4.1% (via 1H NMR/KF)Hygroscopicity
Pd Content Not Tested350 ppmPrevious coupling step

Implication: Using this batch in a stoichiometry-sensitive reaction (e.g., a Suzuki coupling) would result in a 12% under-loading of the reagent, leading to incomplete conversion and difficult purification.

3.2 Regioisomer Identification: The 15N Smoking Gun

Distinguishing 1,3-dimethyl-5-phenylpyrazole (Isomer A) from 1,5-dimethyl-3-phenylpyrazole (Isomer B) is notoriously difficult with Proton NMR because the chemical shifts are nearly identical.

The Solution: 1H-15N HMBC Nitrogen chemical shifts are highly sensitive to their environment.

  • Pyrrole-like Nitrogen (

    
    -R):  Shielded (Upfield, approx -170 to -220 ppm relative to 
    
    
    
    ).
  • Pyridine-like Nitrogen (=N-): Deshielded (Downfield, approx -60 to -100 ppm).

By correlating the


-methyl protons to the specific nitrogen, we definitively assign the structure.

Experimental Result (Batch #402):

  • Method A (1H NMR): Shows one methyl singlet at 3.85 ppm. Inconclusive.

  • Method B (1H-15N HMBC):

    • Methyl protons correlate to a Nitrogen at -175 ppm (Pyrrole-like).

    • This Nitrogen correlates to the C-5 phenyl ring protons (via long-range coupling).

Part 4: Experimental Protocols
Protocol 1: qNMR for Absolute Purity

This protocol ensures <1% error in mass balance.

  • Internal Standard Selection: Use Maleic Acid (TraceCERT® or equivalent). It provides a sharp singlet at ~6.3 ppm (distinct from aromatic/aliphatic pyrazole regions) and has high stability.

  • Sample Prep:

    • Weigh ~10 mg of Pyrazole Analyte (

      
      ) and ~5 mg of Maleic Acid (
      
      
      
      ) into the same vial using a microbalance (readability 0.01 mg).
    • Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters (Critical):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): Must be

      
       of the longest relaxing proton (usually the IS). For Maleic acid, 
      
      
      
      , so set d1 = 25s .
    • Scans (ns): 16 or 32 (for S/N > 200).

    • Spectral Width: 20 ppm (to capture all satellites).

  • Calculation:

    
    
    (Where I = Integral area, N = Number of protons, M = Molar mass, m = weighed mass, P = Purity)
    
Protocol 2: 1H-15N HMBC for Regioisomer Assignment
  • Concentration: High concentration required (~30-50 mg in 0.6 mL DMSO-d6).

  • Pulse Sequence: hmbcgpndqf (Gradient selected HMBC).

  • Optimization: Set long-range coupling constant (

    
    ) to 8 Hz.
    
  • Reference: Calibrate externally to Nitromethane (0 ppm) or Liquid Ammonia (0 ppm). Note: Ensure consistent referencing; Nitromethane is ~380 ppm downfield of Ammonia.

Part 5: Workflow Visualization
Diagram 1: The Validation Decision Matrix

This logic flow prevents the accidental use of impure or isomeric mixtures in scale-up.

ValidationWorkflow Start Incoming Pyrazole Building Block qNMR Phase 1: qNMR (Maleic Acid Std) Start->qNMR CheckPurity Weight % > 95%? qNMR->CheckPurity RegioCheck Phase 2: Regio-Analysis (Is N-substituted?) CheckPurity->RegioCheck Yes Fail REJECT / PURIFY CheckPurity->Fail No (Salts/Water) H1NMR 1D 1H NMR (Insufficient for Isomers) RegioCheck->H1NMR Yes MetalCheck Phase 3: Trace Metal (ICP-MS) RegioCheck->MetalCheck No (NH free) N15HMBC 1H-15N HMBC (Definitive Method) H1NMR->N15HMBC Ambiguous N15HMBC->MetalCheck Isomer Confirmed N15HMBC->Fail Wrong Isomer Pass VALIDATED Ready for Synthesis MetalCheck->Pass Pd < 20ppm MetalCheck->Fail Pd > 20ppm

Caption: The Multiphasic Validation Protocol (MVP) decision tree. Note that standard 1H NMR is bypassed for N-substituted pyrazoles in favor of 15N HMBC.

Diagram 2: The 15N Chemical Shift Logic

Visualizing how to interpret the HMBC data for a 1,3 vs 1,5 isomer.

IsomerLogic Input HMBC Correlation: N-Methyl Protons -> Nitrogen X ShiftHigh Nitrogen X Shift -60 to -100 ppm (Pyridine-like) Input->ShiftHigh ShiftLow Nitrogen X Shift -170 to -220 ppm (Pyrrole-like) Input->ShiftLow Conclusion1 Conclusion: Alkylation at N2 (Less Common) ShiftHigh->Conclusion1 Conclusion2 Conclusion: Alkylation at N1 (Standard) ShiftLow->Conclusion2 Coupling Check 3-Bond Coupling to Phenyl Ring Conclusion2->Coupling Result13 1,3-Isomer Confirmed Coupling->Result13 No Correlation Result15 1,5-Isomer Confirmed Coupling->Result15 Correlation Observed

Caption: Logic flow for interpreting 1H-15N HMBC spectra. The correlation between the N-methyl group and the adjacent ring substituent is the determinant factor.

References
  • Evaluation of qNMR Internal Standards

    • Weber, M., et al. "Certified Reference Materials for qNMR: A New Standard in Metrology." Analytical Chemistry, 2014.
    • Source:

  • 15N NMR Methodology for Pyrazoles

    • Claramunt, R. M., et al. "The structure of pyrazoles in the solid state: 15N CPMAS NMR spectroscopy." Journal of the Chemical Society, Perkin Transactions 2, 2001.
    • Source:

  • Impact of Impurities on Cross-Coupling

    • Nielsen, D. K., et al. "Trace Metal Impurities in Catalysis: The Case of Palladium." Chemical Reviews, 2013.
    • Source:

  • Regioisomerism in Pyrazole Synthesis

    • Fustero, S., et al.
    • Source:

Validation

A Comparative Guide to the Crystal Structure Determination of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine Salts

In modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are not merely a matter of academic interest; they are a critical determinant of a drug's ultimate success.[1] The cryst...

Author: BenchChem Technical Support Team. Date: February 2026

In modern drug development, the solid-state properties of an active pharmaceutical ingredient (API) are not merely a matter of academic interest; they are a critical determinant of a drug's ultimate success.[1] The crystalline form of an API dictates its solubility, stability, bioavailability, and manufacturability.[1][2][3][4] For a novel compound such as 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine, a basic amine that readily forms salts, a thorough investigation into its crystal structure is a non-negotiable step in de-risking its development pathway and securing intellectual property.[5]

This guide provides a comprehensive, technically grounded comparison of the methodologies essential for the complete solid-state characterization and salt selection of this promising pyrazole derivative. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible outcome.

Part 1: The Rationale - Why Salt Formation and Crystal Structure Analysis are Imperative

The journey from a promising free base to a viable drug product is paved with critical decisions, the first of which is often salt formation. Converting an API into a salt form is a preferred strategy to enhance properties like solubility, stability, and dissolution rate.[6] However, the formation of a salt introduces new complexity: the potential for multiple crystalline forms, known as polymorphs, each with a unique set of physicochemical properties.[2][7]

An uncontrolled polymorphic transition during manufacturing or storage can lead to catastrophic failures, including loss of bioavailability and market withdrawal.[4][8] Therefore, a multi-pronged analytical approach is required to identify the optimal, most stable salt form and to fully characterize its crystal structure. This process is a cornerstone of ensuring batch-to-batch consistency and meeting the stringent requirements of regulatory agencies like the FDA and EMA.[8][9]

Part 2: The Workflow - An Integrated Approach to Structure Determination

A successful solid-state characterization campaign is not a linear process but an integrated workflow. Data from multiple techniques must be synthesized to build a complete picture of the material. The following diagram illustrates a robust, field-proven workflow for moving from the free base to a fully characterized and selected salt form.

Salt_Form_Characterization_Workflow cluster_0 Phase 1: Salt Screening & Formation cluster_1 Phase 2: Primary Characterization cluster_2 Phase 3: In-Depth Structural Analysis cluster_3 Phase 4: Final Form Selection API API Free Base (1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine) Counterion Counter-ion Selection (e.g., HCl, HBr, Tartrate, Succinate) API->Counterion SaltScreen High-Throughput Salt Screening Counterion->SaltScreen Hits Crystalline 'Hits' Identified SaltScreen->Hits Yields PXRD_Screen Powder X-Ray Diffraction (PXRD) (Fingerprinting & Polymorph ID) Hits->PXRD_Screen Primary Analysis Thermal Thermal Analysis (DSC/TGA) PXRD_Screen->Thermal Correlate Hygro Hygroscopicity (DVS) PXRD_Screen->Hygro Correlate CrystalGrowth Single Crystal Growth PXRD_Screen->CrystalGrowth Select candidates for DataIntegration Integrate All Data (PXRD, DSC, TGA, SCXRD, Stability) PXRD_Screen->DataIntegration Thermal->DataIntegration Hygro->DataIntegration SCXRD Single Crystal X-Ray Diffraction (SCXRD) CrystalGrowth->SCXRD Successful growth leads to Structure Definitive Crystal Structure (Atomic Coordinates, Connectivity) SCXRD->Structure Solves Structure->DataIntegration Provides ground truth Selection Optimal Salt Form Selection DataIntegration->Selection Informs ProcessDev Crystallization Process Development Selection->ProcessDev

Caption: Integrated workflow for pharmaceutical salt selection and crystal structure determination.

Part 3: Comparative Analysis of Core Methodologies

The comprehensive characterization of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine salts relies on a suite of complementary analytical techniques. No single method provides all the necessary information.[7] Below is a comparative guide to the most critical techniques.

Technique Primary Application Strengths Limitations Relevance to Topic
Single-Crystal X-ray Diffraction (SCXRD) Definitive 3D molecular and crystal structure determination.[10][11]Unambiguously provides atomic coordinates, bond lengths/angles, absolute configuration, and intermolecular interactions.[10][12][13]Requires a high-quality single crystal (0.1-0.4 mm), which can be difficult and time-consuming to grow.[14] The single crystal may not represent the bulk material.[14]The "gold standard" for determining the absolute structure of a specific salt and polymorph of the target compound.[15]
Powder X-Ray Diffraction (PXRD) Fingerprinting of crystalline phases, polymorph screening, and quality control.[5][15]Rapid, non-destructive, and representative of the bulk material.[4][5] Excellent for distinguishing between different polymorphs and assessing phase purity.[4][16]Provides no direct information on atomic connectivity. Structure solution from powder data is possible but complex and not always successful.[5]The primary workhorse for screening salt forms, identifying new polymorphs, and ensuring batch consistency during manufacturing.[3]
Differential Scanning Calorimetry (DSC) Measurement of thermal transitions (melting, crystallization, glass transitions).[9][17]Provides quantitative data on melting points, purity, and enthalpies of transition.[17][18] Key for identifying polymorphs and assessing their relative thermodynamic stability.[9][17]Destructive technique. Can be difficult to interpret complex thermal events without complementary data.Essential for creating a thermodynamic stability map of the different salt forms and polymorphs identified by PXRD.[19]
Thermogravimetric Analysis (TGA) Measures changes in mass as a function of temperature.[18]Quantitatively determines solvent/water content (distinguishing hydrates/solvates from anhydrates) and decomposition temperature.[18][20]Provides no information about the crystalline structure itself.Critical for determining if a crystalline form is a hydrate or solvate, a key piece of data for development and stability.[19]

Part 4: Experimental Protocols - A Practical Guide

Protocol 1: Pharmaceutical Salt Screening

Objective: To identify a range of crystalline salt forms of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine with suitable physicochemical properties.

Causality: The choice of counter-ion and solvent system is critical. A diverse set of counter-ions (e.g., hydrochloride, sulfate, tartrate, mesylate) with varying pKa values and solvents with different polarities will maximize the chances of discovering multiple, unique crystalline forms.[21][22] The pKa of the counter-ion should ideally be at least 2 pH units different from the API to ensure stable salt formation.[23]

Methodology:

  • Preparation of Stock Solutions: Prepare a 0.1 M solution of the API free base in a suitable solvent (e.g., ethanol or isopropanol). Prepare 0.1 M solutions of various pharmaceutically acceptable acids (counter-ions) in the same solvent.

  • High-Throughput Screening: In a 96-well plate, combine equimolar amounts of the API solution with each counter-ion solution.

  • Crystallization Induction: Induce crystallization through various methods in parallel plates:

    • Slow Evaporation: Allow the solvent to evaporate slowly at ambient temperature.

    • Antisolvent Addition: Add an antisolvent (e.g., heptane) in which the salt is insoluble.[21]

    • Cooling Crystallization: After gentle warming to ensure dissolution, cool the plate slowly to induce crystallization.[21]

  • Isolation and Analysis: After a suitable incubation period (24-72 hours), inspect the wells for crystalline solids. Isolate the solids by centrifugation or filtration.

  • Primary Analysis: Analyze each unique solid "hit" using Powder X-Ray Diffraction (PXRD) to obtain a characteristic fingerprint and confirm crystallinity.

Protocol 2: Growing Single Crystals for SCXRD

Objective: To grow a single crystal of a promising salt form of sufficient size and quality for SCXRD analysis.

Causality: Slow, controlled crystal growth is paramount. Rapid precipitation leads to small, polycrystalline, or disordered material unsuitable for single-crystal analysis. Vapor diffusion is an excellent technique as it allows for the slow introduction of a precipitant, maintaining a state of slight supersaturation ideal for methodical crystal growth.[24]

Methodology (Vapor Diffusion):

  • Prepare the Sample Solution: In a small, open vial (2 mL), create a concentrated solution of the purified salt form in a primary solvent where it is highly soluble (e.g., methanol).

  • Prepare the Reservoir: Place the small vial inside a larger, sealed jar (20 mL). Add a few milliliters of a secondary solvent (antisolvent) to the bottom of the larger jar. The antisolvent must be miscible with the primary solvent but one in which the compound is poorly soluble (e.g., diethyl ether).

  • Diffusion and Growth: Seal the larger jar. The more volatile antisolvent will slowly diffuse into the primary solvent in the inner vial. This gradually decreases the solubility of the compound, inducing slow nucleation and crystal growth over several days to weeks.

  • Harvesting: Once crystals of suitable size (approx. 0.2 mm) are observed, carefully remove them with a nylon loop and mount them on the diffractometer.

Protocol 3: Definitive Structure Determination by SCXRD

Objective: To collect diffraction data and solve the three-dimensional crystal structure.

Causality: The diffraction of X-rays by the ordered lattice of atoms in the crystal produces a unique pattern of reflections.[12] The geometry and intensity of these reflections contain all the information needed to mathematically reconstruct the electron density map of the unit cell, and from that, the precise location of every atom.[12][25]

Methodology:

  • Mounting and Screening: Mount the harvested crystal on a goniometer head and place it in the cold stream (typically 100 K) of the diffractometer to minimize thermal motion. A preliminary screening is performed to assess crystal quality and determine the unit cell parameters.

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam and recording the diffracted spots on a detector.[12]

  • Structure Solution and Refinement:

    • The collected data is processed, and the structure is "solved" using direct methods or Patterson methods to obtain an initial model of the molecular arrangement.

    • This model is then "refined" using least-squares methods, which adjust the atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction patterns.[26]

  • Validation and Reporting: The final structure is validated using established crystallographic metrics (e.g., R-factors, goodness-of-fit). The result is a complete structural file (e.g., a CIF file) containing the atomic coordinates, bond lengths, angles, and crystal packing information.

Conclusion

The determination of the crystal structure of 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine salts is a critical, multi-step process that forms the bedrock of its pharmaceutical development. By integrating a systematic salt screening campaign with the high-resolution fingerprinting of PXRD and the definitive structural power of SCXRD, researchers can confidently select the optimal salt form. Complementary thermal analysis techniques like DSC and TGA are indispensable for establishing the thermodynamic stability and solvation state of the chosen candidate.[19][20] This rigorous, evidence-based approach mitigates late-stage development risks, ensures product quality and consistency, and ultimately paves the way for a safe and effective therapeutic product.[7][9]

References

  • Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17).
  • Characterization of Solids in the Pharmaceutical Industry: Why is it Crucial? - Solitek Pharma. (2025, March 24).
  • Solid-State Characterization in Drug Development and Formulation - Research and Reviews. (2024, June 11).
  • Solid State Characterization - Auriga Research.
  • Solid State Characterization and Pharmaceutical Development - Omics.
  • Solid State Properties of Drugs | Vici Health Sciences. (2025, March 19).
  • Characterization of pharmaceuticals using thermal analysis - ResearchGate.
  • Specialized Solid Form Screening Techniques | Organic Process Research & Development. (2012, October 30).
  • 5 Reasons Why To Use a NETZSCH DSC and TGA for Testing Pharmaceuticals. (2023, August 13).
  • evaluation of salt screening methodologies | Journal of Pharmacy and Pharmacology. (2015, June 15).
  • Salt Selection in Drug Development | Pharmaceutical Technology. (2026, February 13).
  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. (2025, April 14).
  • The Importance of Polymorph Screenings: Risk Mitigation and Manufacturing Control - International Pharmaceutical Industry.
  • Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization - PMC. (2020, December 30).
  • De-risk Your Drug Development with Resolian's Polymorph Screening Expertise.
  • Polymorph screening in pharmaceutical development. (2010, August 19).
  • XRD Solution for Pharmaceutical Powder Analysis: Characterizing Solid Drugs with Aeris X-ray Diffractometer (XRD) | Malvern Panalytical. (2025, April 28).
  • Polymorph Screening Services | Improved Pharma. (2021, February 14).
  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013, January 1).
  • crystallization of small molecules.
  • Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms -. (2025, May 27).
  • Characterization of Pharmaceuticals Using Thermal Analysis Guide | METTLER TOLEDO.
  • Theory and Instrumentation of DSC and TGA and its applications in various fields by Dr. Premchnad - YouTube. (2023, January 23).
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  • About Single X-ray Diffraction - University of Waterloo.
  • Pharmaceutical Crystallization in drug development | Syrris.
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  • Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction - MDPI.
  • How do organic compounds single crystal X rays diffraction work? - ResearchGate. (2016, February 3).
  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025, October 8).
  • Crystal Structures And Analysis Of 1,2,4 Triazole And Pyrazole Compounds.
  • Technical Crystallization for Application in Pharmaceutical Material Engineering - SciSpace.
  • Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine - Taylor & Francis Online. (2023, May 19).
  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions | The Journal of Organic Chemistry - ACS Publications. (2022, July 25).
  • Crystallization Process Development & Optimization Services | Crystal Pharmatech. (2025, December 4).
  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. (2023, July 14).
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC - NIH.

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Comparative

A Senior Application Scientist's Guide to Distinguishing Isomers of Trimethyl Pyrazole Propan-1-amine

For researchers, scientists, and drug development professionals, the precise structural characterization of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of therapeutic development. Isomeric am...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the precise structural characterization of active pharmaceutical ingredients (APIs) is a non-negotiable cornerstone of therapeutic development. Isomeric ambiguity can lead to significant variations in pharmacological activity, toxicity, and pharmacokinetic profiles. This guide provides an in-depth comparison of analytical methodologies to reliably distinguish between the challenging constitutional isomers of trimethyl pyrazole propan-1-amine, a scaffold of increasing interest in medicinal chemistry.[1][2][3]

The primary challenge lies in the multiple possible arrangements of the three methyl groups and the propan-1-amine substituent on the pyrazole ring. This guide will focus on distinguishing between two common and synthetically plausible isomers:

  • Isomer A: 3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-amine

  • Isomer B: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine

These isomers present a subtle but critical difference: in Isomer A, the propanamine substituent is attached to a nitrogen atom (N-substituted), while in Isomer B, it is attached to a carbon atom (C-substituted). This seemingly minor variation has profound implications for the molecule's chemical properties and, consequently, the analytical strategies required for its unambiguous identification.

The Analytical Gauntlet: A Multi-pronged Approach

No single technique can definitively and robustly distinguish these isomers in all contexts. A multi-faceted approach, leveraging the orthogonal selectivities of different analytical methods, is essential for confident characterization. We will explore the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers, providing direct insight into the chemical environment of each atom.[4][5][6]

¹H NMR Spectroscopy: A Tale of Two Rings

The key to differentiating Isomer A and Isomer B via ¹H NMR lies in the signals of the pyrazole ring protons and the protons of the substituent groups.

  • Isomer A (N-substituted): The 3,5-dimethyl substitution pattern on the pyrazole ring results in a characteristic singlet for the C4-H proton. The two methyl groups at C3 and C5 are in distinct chemical environments and will likely appear as two separate singlets.

  • Isomer B (C-substituted): The 1,3,5-trimethyl substitution means there are no protons directly attached to the pyrazole ring carbons. The absence of a signal in the aromatic region of the spectrum is a strong indicator of a fully substituted pyrazole ring.

Table 1: Predicted ¹H NMR Chemical Shifts (in ppm) in CDCl₃

Proton Assignment Isomer A (Predicted) Isomer B (Predicted) Rationale for Distinction
Pyrazole C4-H~5.8 - 6.0 (s, 1H)AbsentThe presence or absence of this singlet is the primary diagnostic feature.[7][8]
Pyrazole N1-CH₃Absent~3.7 - 3.9 (s, 3H)A singlet in this region for Isomer B corresponds to the N-methyl group.
Pyrazole C3-CH₃~2.2 - 2.4 (s, 3H)~2.1 - 2.3 (s, 3H)
Pyrazole C5-CH₃~2.1 - 2.3 (s, 3H)~2.0 - 2.2 (s, 3H)
Propanamine CH₂~4.0 - 4.2 (t, 2H)~2.5 - 2.7 (t, 2H)The N-alkylation in Isomer A leads to a downfield shift of the adjacent methylene protons.
Propanamine CH₂~1.9 - 2.1 (m, 2H)~1.7 - 1.9 (m, 2H)
Propanamine CH₂~2.7 - 2.9 (t, 2H)~2.6 - 2.8 (t, 2H)
¹³C NMR Spectroscopy: Confirming the Carbon Skeleton

¹³C NMR provides complementary evidence for the substitution pattern. The chemical shifts of the pyrazole ring carbons are particularly informative.

  • Isomer A (N-substituted): Will show three distinct signals for the pyrazole ring carbons (C3, C4, and C5).

  • Isomer B (C-substituted): Will also show three signals for the pyrazole ring carbons, but their chemical shifts will differ due to the different electronic environment. The C4 carbon, being attached to the propanamine group, will have a characteristic shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

Carbon Assignment Isomer A (Predicted) Isomer B (Predicted) Rationale for Distinction
Pyrazole C3~148 - 152~145 - 149The substitution pattern influences the electronic distribution in the ring.[4]
Pyrazole C4~105 - 108~115 - 119The direct attachment of the alkyl chain in Isomer B deshields the C4 carbon.
Pyrazole C5~138 - 142~135 - 139
Pyrazole N1-CH₃Absent~35 - 38A clear indicator for Isomer B.
2D NMR Experiments: Unambiguous Connectivity

For absolute confirmation, 2D NMR experiments are invaluable.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon signals, confirming the assignments made in ¹H and ¹³C spectra.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. For Isomer A, a correlation between the N1-CH₂ protons of the propanamine chain and the C5 carbon of the pyrazole ring would be expected. For Isomer B, a correlation between the C4-CH₂ protons and the C3 and C5 carbons would be observed.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum using a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR Acquisition (if necessary): Perform HSQC and HMBC experiments to establish unambiguous correlations.

NMR_Workflow cluster_NMR NMR Analysis Workflow Sample Dissolve Sample (5-10 mg in 0.6 mL CDCl₃) H1_NMR Acquire ¹H NMR Spectrum Sample->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR Analysis Analyze Spectra & Compare with Predictions H1_NMR->Analysis TwoD_NMR Acquire 2D NMR (HSQC, HMBC) C13_NMR->TwoD_NMR If ambiguity exists C13_NMR->Analysis TwoD_NMR->Analysis Conclusion Structural Confirmation Analysis->Conclusion

Caption: Workflow for NMR-based isomer differentiation.

Mass Spectrometry (MS): Insights from Fragmentation

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can provide valuable information based on the fragmentation patterns of the isomers. While both isomers have the same molecular weight, their fragmentation pathways under electron ionization (EI) or collision-induced dissociation (CID) will differ due to the different points of attachment of the propanamine side chain.

  • Isomer A (N-substituted): Cleavage of the N-C bond of the propanamine chain is likely, leading to a prominent fragment corresponding to the [M - C₃H₇N]⁺ ion (the dimethylpyrazole cation).

  • Isomer B (C-substituted): Benzylic-type cleavage (alpha-cleavage) next to the pyrazole ring is a probable fragmentation pathway, resulting in a characteristic fragment. The fragmentation of the pyrazole ring itself can also provide clues.[9]

Table 3: Predicted Key Mass Fragments (m/z)

Fragment Isomer A (Predicted m/z) Isomer B (Predicted m/z) Rationale for Distinction
Molecular Ion [M]⁺181.16181.16Same for both isomers.
[M - CH₂NH₂]⁺151.13151.13Possible for both, but may be more prominent in Isomer B.
Dimethylpyrazole Cation96.07Less likelyA strong indicator for the N-substituted isomer.
Trimethylpyrazole CationLess likely110.09A potential fragment for the C-substituted isomer.
Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like methanol or dichloromethane.

  • GC Separation: Inject the sample into a GC equipped with a non-polar or medium-polarity capillary column (e.g., DB-5ms). Use a temperature gradient to ensure good separation from any impurities.

  • MS Detection: Analyze the eluting peaks using a mass spectrometer in electron ionization (EI) mode.

  • Data Analysis: Compare the fragmentation patterns of the isomers, paying close attention to the diagnostic fragment ions.

MS_Workflow cluster_MS GC-MS Analysis Workflow Sample Prepare Dilute Sample (in Methanol) GC GC Separation (e.g., DB-5ms column) Sample->GC MS MS Detection (Electron Ionization) GC->MS Fragmentation Analyze Fragmentation Patterns MS->Fragmentation Comparison Compare with Predicted Fragments Fragmentation->Comparison Conclusion Isomer Differentiation Comparison->Conclusion

Caption: Workflow for GC-MS based isomer analysis.

High-Performance Liquid Chromatography (HPLC): The Separation Science

HPLC is a powerful technique for physically separating isomers, which is often a prerequisite for their individual characterization and quantification.[10][11][12] The choice of stationary phase is critical for achieving resolution between these closely related compounds.

  • Isomer A (N-substituted): The pyridine-like nitrogen at position 2 is more exposed and can interact differently with the stationary phase compared to Isomer B.

  • Isomer B (C-substituted): The propanamine group attached to the carbon backbone may lead to different steric interactions and polarity compared to Isomer A.

Given the basic nature of the amine group, reversed-phase chromatography with an acidic mobile phase modifier (e.g., formic acid or trifluoroacetic acid) is a good starting point to ensure good peak shape.

Table 4: HPLC Column Selection and Rationale

Stationary Phase Principle of Separation Expected Outcome
C18 (ODS) Hydrophobic interactions.May provide some separation based on subtle differences in overall hydrophobicity. A good initial screening column.
Phenyl-Hexyl π-π interactions with the pyrazole ring.The different orientation of the pyrazole ring relative to the substituent in the two isomers could lead to differential retention.[10]
Polar-Embedded (e.g., Amide, Cyano) Dipole-dipole and hydrogen bonding interactions.The exposed nitrogen in Isomer A's pyrazole ring may interact more strongly with a polar stationary phase.[13]
Experimental Protocol: HPLC Method Development
  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If separation is not achieved, screen phenyl-hexyl and polar-embedded columns.

  • Mobile Phase: A gradient of acetonitrile or methanol in water with 0.1% formic acid is a good starting point. For example, a gradient from 10% to 90% organic over 15 minutes.

  • Detection: UV detection at a wavelength where both isomers absorb (e.g., 220 nm).

  • Optimization: Adjust the gradient slope, flow rate, and temperature to optimize the separation.

HPLC_Workflow cluster_HPLC HPLC Method Development Workflow Sample Prepare Sample Solution (in Mobile Phase A) Screening Initial Screening (C18 column, ACN/H₂O gradient) Sample->Screening Evaluation Evaluate Resolution Screening->Evaluation Optimization Optimize Gradient, Flow Rate, Temp. Evaluation->Optimization Partial Separation Alternative Screen Alternative Columns (Phenyl, Polar-Embedded) Evaluation->Alternative No Separation Separation Achieve Baseline Separation Optimization->Separation Alternative->Screening

Caption: Workflow for HPLC method development for isomer separation.

Conclusion and Recommendations

The unambiguous differentiation of trimethyl pyrazole propan-1-amine isomers is a critical task that demands a synergistic analytical approach.

  • For definitive structural confirmation, NMR spectroscopy is indispensable. The presence or absence of the C4-H proton signal in the ¹H NMR spectrum provides a clear and immediate distinction between the N-substituted (Isomer A) and C-substituted (Isomer B) isomers. 2D NMR techniques can further solidify these assignments.

  • GC-MS or LC-MS serves as an excellent confirmatory technique, with distinct fragmentation patterns offering orthogonal evidence for the isomeric structures.

  • HPLC is the method of choice for the separation and quantification of the isomers in a mixture. Method development should focus on exploring different stationary phase selectivities to exploit the subtle physicochemical differences between the isomers.

By employing this multi-faceted strategy, researchers and drug development professionals can confidently establish the identity and purity of their target compounds, ensuring the integrity and reproducibility of their scientific findings.

References

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC - NIH. (2019, December 20). National Institutes of Health. [Link]

  • Heterocyclic Studies. XVI. The Assignment of Isomeric and Tautomeric Structures of Pyrazoles by Nuclear Magnetic Resonance. Journal of Organic Chemistry. [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • 1,3,5-Trisubstituted-1H-Pyrazole Derivatives as New Antimicrobial Agents: Synthesis, Characterization and Docking Study. TSI Journals. [Link]

  • Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv Technology Corporation. [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. [Link]

  • synthesis of novel N-(pyrazol-5-yl)pyridine-3,5-dicarbonitrile, pyraz. Semantic Scholar. [Link]

  • 1H NMR of pyrazole. Reddit. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. [Link]

  • Method for preparing 3.5-dimethylpyrazole.
  • 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propanamide. National Institutes of Health. [Link]

  • separation of positional isomers. Chromatography Forum. [Link]

  • Synthesis, characterization of some new 3, 5-dimethyl azopyrazoles and its derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. National Institutes of Health. [Link]

  • GC-MS molecular fragmentation of compound 2 and its structural visualization with mass value. ResearchGate. [Link]

  • A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]

  • Observed orientation pattern: 1 means N1-substituted, 4 means C4-substituted and 1,4 means 1,4-disubstituted pyrazoles. ResearchGate. [Link]

  • Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. Cosmosil. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. National Institutes of Health. [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. Encyclopedia.pub. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Recent applications of pyrazole and its substituted analogs. ResearchGate. [Link]

  • 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. [Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]

  • Lasing Properties Activation by Constitutional Isomerism of an Electron-Accepting Group. ACS Publications. [Link]

  • Isomer-driven pyrazole frameworks: structural and zwitterionic insights for advanced energetics. RSC Publishing. [Link]

  • N-Methyl-3-(1H-pyrazol-1-yl)propan-1-amine. Pharmaffiliates. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. The Royal Society of Chemistry. [Link]

  • Synthesis and anti-microbial activities of 1,3,5-trisubstituted-pyrazole derivatives containing a pyridyl moiety. ResearchGate. [Link]

  • 1,3,5-Trimethyl-1H-pyrazole. Chemsrc. [Link]

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Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

Executive Summary & Chemical Identification 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine (CAS: 1009000-54-7) is a specialized heterocyclic building block used in drug discovery. As an organic amine attached to a nitrogen-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identification

1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine (CAS: 1009000-54-7) is a specialized heterocyclic building block used in drug discovery. As an organic amine attached to a nitrogen-rich pyrazole ring, this compound presents specific hazards—primarily corrosivity and aquatic toxicity —that dictate its disposal pathway.

Improper disposal into sanitary sewers or trash is strictly prohibited due to its potential to disrupt water treatment microorganisms and persist in aquatic environments. This guide mandates High-Temperature Incineration as the only acceptable disposal method to ensure complete destruction of the pyrazole core.

Chemical Profile Table
PropertySpecification
Chemical Name 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine
CAS Number 1009000-54-7
Functional Groups Primary Amine (-NH₂), Pyrazole Ring
Physical State Viscous Liquid or Low-Melting Solid (varies by purity)
Acidity/Basicity Basic (pKa ~9-10 for alkylamine)
RCRA Waste Codes D002 (Corrosive), D001 (Ignitable - if flash point <60°C)

Hazard Identification & Risk Assessment

Before initiating disposal, operators must acknowledge the dual-threat nature of this compound: it is chemically aggressive (corrosive) and biologically active.

  • Corrosivity (Skin/Eye): Like most primary amines, this compound can cause severe skin burns and eye damage [1]. It reacts exothermically with acids.

  • Aquatic Toxicity: Pyrazole derivatives are often classified as toxic to aquatic life with long-lasting effects (H411) [2].[1]

  • Incompatibility: Violent reactions may occur if mixed with strong oxidizers (e.g., nitric acid, permanganates) or acid chlorides.

Pre-Disposal Handling & Segregation

The Golden Rule: Never mix this amine with acidic waste streams. Mixing amines with acid waste results in an immediate, uncontrolled exothermic neutralization that can pressurize containers and cause ruptures or explosions.

Step-by-Step Segregation Protocol
  • Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers. Avoid metal containers (aluminum/zinc) which can degrade in contact with strong bases.

  • Labeling: Affix a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields: "Hazardous Waste," "Organic Base," "Toxic," "Corrosive."

    • Chemical Name: Write the full chemical name; do not use abbreviations or formulas.

  • Bulking: You may combine this compound with other non-halogenated, basic organic solvents (e.g., Triethylamine, Pyridine, Ethanol) unless specific side-reactions are known.

Disposal Workflow

The following decision logic ensures compliance with EPA regulations and laboratory best practices.

DisposalWorkflow Start Waste Generation: 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine CheckState Assess State & Purity Start->CheckState Spill Spill Scenario? Start->Spill Accident IsPure Pure Chemical (Expired/Surplus) CheckState->IsPure IsMix Reaction Mixture (Solvents/Reagents) CheckState->IsMix Segregate SEGREGATE: Basic Organic Waste (Do NOT mix with Acids) IsPure->Segregate IsMix->Segregate Container Transfer to HDPE Container Label: 'Corrosive - Organic Base' Segregate->Container Pickup Schedule EHS/Vendor Pickup Container->Pickup Absorb Absorb with Vermiculite/Sand (Do NOT use paper towels) Spill->Absorb Yes Absorb->Container Incineration Final Disposal: High-Temp Incineration (Rotary Kiln) Pickup->Incineration

Figure 1: Decision matrix for the segregation and disposal of pyrazole-alkylamine waste.

Emergency Spillage Procedures

In the event of a spill outside a fume hood, immediate action is required to prevent respiratory exposure and floor corrosion.

  • Evacuate & Ventilate: Clear the area. If the spill is >100mL and outside a hood, evacuate the lab.

  • PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If aerosolized, use a respirator with organic vapor cartridges.

  • Containment:

    • Do NOT use paper towels (risk of fire/heat).

    • Use an inert absorbent: Vermiculite , Dry Sand , or a commercial "Caustic/Base" spill kit .

  • Cleanup:

    • Cover the spill with absorbent.[2]

    • Sweep into a plastic dustpan and deposit into a heavy-duty plastic bag or wide-mouth jar.

    • Label as "Hazardous Waste - Debris contaminated with Corrosive Amines."

    • Wash the surface with a dilute soap solution; check pH to ensure neutrality [3].

Regulatory Compliance & Final Disposition

US EPA (RCRA) Classification

While this specific CAS is not P-listed or U-listed, it defaults to characteristic hazardous waste:

  • D002 (Corrosivity): Applicable if the waste is aqueous and has a pH

    
     12.5. Even if non-aqueous, EHS protocols often default to D002 handling for amines to ensure safety [4].
    
  • D001 (Ignitability): Applicable if the liquid formulation has a flash point

    
    .[1]
    
Final Destruction Method

The only scientifically validated method for final disposal is Fuel Blending/Incineration .

  • Mechanism: High-temperature incineration (

    
    ) breaks the pyrazole ring and oxidizes the amine nitrogen to 
    
    
    
    or
    
    
    (scrubbed), preventing environmental persistence.
  • Prohibition: Never authorize disposal via landfill or deep-well injection for this class of compounds.

References

  • Fisher Scientific. (2025). Safety Data Sheet: 1,3,5-Trimethylpyrazole (Analogous Hazard Data). Retrieved from

  • BenchChem. (2025). Safe Disposal of Pyrazole Derivatives: A Procedural Guide. Retrieved from

  • University of Wisconsin-Madison. (2025). Chemical Disposal Procedures: Amines and Bases. Retrieved from

  • Sigma-Aldrich. (2025).[3][4] Product Detail: 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)propan-1-amine. Retrieved from

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine

Introduction: The "Silent" Hazard As researchers, we often treat catalog intermediates as "standard reagents." However, 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine presents a dual-threat profile common in heterocyclic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Silent" Hazard

As researchers, we often treat catalog intermediates as "standard reagents." However, 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine presents a dual-threat profile common in heterocyclic synthesis but frequently underestimated. It combines the corrosivity of a primary alkyl amine with the bioactivity potential of a pyrazole pharmacophore .

This guide moves beyond the generic "wear gloves" advice. It provides a defensive framework designed to prevent chemical burns, sensitization, and product contamination. We treat this substance with the rigor of a Class 1B Corrosive and Potential Sensitizer until specific toxicological data proves otherwise.

Risk Assessment & Hazard Identification

Before selecting PPE, we must understand the mechanism of injury. This molecule is not just an irritant; it is a nucleophile capable of reacting with biological tissue.

Hazard ClassMechanism of ActionCritical Risk
Corrosivity (pH > 11) The primary amine tail (

) reacts with skin lipids (saponification) and proteins.
Chemical burns; permanent eye damage (corneal opacification).
Permeation Low molecular weight amines diffuse rapidly through standard nitrile rubber."Silent" exposure where skin absorbs chemical through intact gloves.
Volatility Propyl-amine chains often possess high vapor pressure and a "fishy" odor.Respiratory tract inflammation; desensitization to odor over time.
Sensitization Pyrazoles are known pharmacophores.Potential for developing allergic contact dermatitis or systemic effects.
Hazard Logic Flow

The following diagram illustrates the decision-making process for handling this specific class of amines.

HazardLogic Start Hazard Assessment: 1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine FuncGroup Analyze Functional Groups Start->FuncGroup Amine Primary Amine Tail (Nucleophilic/Basic) FuncGroup->Amine Pyrazole Pyrazole Ring (Systemic Bioactivity) FuncGroup->Pyrazole Risk1 Risk: Corrosive Skin/Eye Damage Amine->Risk1 High pH Risk2 Risk: Sensitization/Absorption Pyrazole->Risk2 Pharmacophore Control1 Control: Chemical Resistant Goggles + Face Shield Risk1->Control1 Control2 Control: Laminate/Double Nitrile Gloves (Prevent Permeation) Risk1->Control2 Risk2->Control2

Figure 1: Hazard assessment logic derived from chemical structure analysis.

PPE Matrix: The "Zero-Exposure" Standard

Standard exam gloves are insufficient for handling pure alkyl amines for longer than a few minutes. The following matrix specifies the required equipment based on operation scale.

Glove Selection Protocol

Why Nitrile Fails: Low molecular weight amines (like propylamine derivatives) can permeate 4-mil nitrile gloves in <15 minutes without visible degradation.

PPE ComponentSpecificationRationale
Primary Glove Silver Shield® (Laminate) or Viton® Impermeable barrier. Laminates offer >480 min breakthrough time for amines.
Secondary Glove Nitrile (5-8 mil) Worn over the laminate glove to provide dexterity and grip (laminates are slippery).
Eye Protection Chemical Splash Goggles (Indirect Vent)Safety glasses do not seal against vapors or splashes. Amines can cause blindness.[1]
Body Protection Lab Coat (Poly/Cotton) + Chemical Apron Cotton absorbs; an apron (rubber/neoprene) repels splashes during transfer.
Respiratory Fume Hood (Face Velocity > 100 fpm) Engineering control is primary. If outside hood: Full-face respirator with Type K (Ammonia/Amine) cartridges.

Operational Protocol: Step-by-Step Handling

This workflow is designed to minimize open-air exposure.

Phase 1: Preparation
  • Airflow Check: Verify fume hood certification sticker is current and sash is at the working height.

  • Quench Bath: Prepare a beaker of dilute acetic acid (5%) or citric acid nearby to neutralize minor spills immediately.

  • Double Glove: Don Silver Shield gloves first, then standard nitrile gloves.

Phase 2: Transfer & Weighing

Avoid using spatulas for liquids/oils. Use Positive Displacement Pipettes.

  • Open Container: Only inside the hood. If the cap is stuck, do not force it near your face.

  • Transfer:

    • If Liquid: Use a glass syringe with a long needle to withdraw from the septum (if available) or a glass pipette. Avoid pouring.

    • If Solid: Use a disposable anti-static weighing boat.

  • Drip Control: Have a Kimwipe ready immediately under the transfer path. Amines "creep" on glass surfaces.

Phase 3: Cleanup & Decontamination
  • Immediate Wipe: Wipe the bottle threads with a dry Kimwipe before recapping to prevent the cap from seizing (amine salts form with CO2).

  • Tool Decon: Rinse syringes/spatulas in the acid quench bath before removing them from the hood. This neutralizes the amine and eliminates the odor.

Operational Workflow Diagram

HandlingWorkflow Start Start: PPE Donning (Laminate + Nitrile) Check Engineering Check (Hood Airflow) Start->Check Transfer Transfer Reagent (Syringe/Pipette) Check->Transfer Quench Neutralize Tools (Dilute Citric Acid) Transfer->Quench Immediate Decon Waste Disposal (Basic Organic Waste) Quench->Waste

Figure 2: Operational workflow emphasizing immediate neutralization of tools.

Emergency Response

Self-Validating Safety: The best response is preparation.

  • Skin Contact:

    • Do not wait for pain. Amines can anesthetize the skin initially.

    • Flush with water for 15 minutes .

    • Do not use vinegar on skin burns (exothermic reaction risk); use water only.

  • Eye Contact:

    • Force eyelids open.

    • Flush at eyewash station for 15 minutes minimum .[2]

    • Seek medical attention immediately (Ophthalmologist).

  • Spill (>5 mL):

    • Evacuate the immediate area.[1][3][4]

    • Absorb with vermiculite or sand .

    • Do not use paper towels (high surface area + flammable amine = fire risk).

Disposal & Waste Management

Improper disposal of amines is a leading cause of waste container pressurization.

  • Classification: Basic Organic Waste .

  • Segregation: NEVER mix with:

    • Acids (Exothermic neutralization).

    • Oxidizers (Fire/Explosion).

    • Acid Chlorides/Anhydrides (Violent reaction).

  • Labeling: Clearly mark the tag with "Alkyl Amine - Corrosive."

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).

  • Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (7th Ed). (Referenced for Amine/Nitrile breakthrough data).

  • PubChem. (2023). Compound Summary: Propylamine (Analogous Hazard Data). National Library of Medicine.

Sources

Retrosynthesis Analysis

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Method

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Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(trimethyl-1H-pyrazol-4-yl)propan-1-amine
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